molecular formula C39H38O12 B1631321 Dadahol A

Dadahol A

Cat. No.: B1631321
M. Wt: 698.7 g/mol
InChI Key: IKHAPHPJWABCCU-WGSZPKJISA-N
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Description

Dadahol A is a natural product found in Artocarpus dadah and Artocarpus lacucha with data available.

Properties

Molecular Formula

C39H38O12

Molecular Weight

698.7 g/mol

IUPAC Name

[(E)-3-[4-[1-hydroxy-1-(4-hydroxy-3-methoxyphenyl)-3-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxypropan-2-yl]oxy-3,5-dimethoxyphenyl]prop-2-enyl] (E)-3-(4-hydroxyphenyl)prop-2-enoate

InChI

InChI=1S/C39H38O12/c1-46-32-23-28(12-17-31(32)42)38(45)35(24-50-37(44)19-11-26-8-15-30(41)16-9-26)51-39-33(47-2)21-27(22-34(39)48-3)5-4-20-49-36(43)18-10-25-6-13-29(40)14-7-25/h4-19,21-23,35,38,40-42,45H,20,24H2,1-3H3/b5-4+,18-10+,19-11+

InChI Key

IKHAPHPJWABCCU-WGSZPKJISA-N

Isomeric SMILES

COC1=CC(=CC(=C1OC(COC(=O)/C=C/C2=CC=C(C=C2)O)C(C3=CC(=C(C=C3)O)OC)O)OC)/C=C/COC(=O)/C=C/C4=CC=C(C=C4)O

Canonical SMILES

COC1=CC(=CC(=C1OC(COC(=O)C=CC2=CC=C(C=C2)O)C(C3=CC(=C(C=C3)O)OC)O)OC)C=CCOC(=O)C=CC4=CC=C(C=C4)O

Origin of Product

United States

Foundational & Exploratory

Dadahol A: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Dadahol A, a neolignan natural product. It covers its chemical structure, physicochemical properties, and known biological activities. Detailed experimental protocols for its isolation and for assays to evaluate its anti-inflammatory effects are provided, along with a proposed mechanism of action.

Chemical Structure and Properties

This compound is a neolignan found in the branches of Morus alba L. (white mulberry). Its complex structure features multiple aromatic rings and ester functionalities.

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
Molecular Formula C39H38O12PubChem
Molecular Weight 698.7 g/mol PubChem
IUPAC Name [(E)-3-[4-[1-hydroxy-1-(4-hydroxy-3-methoxyphenyl)-3-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxypropan-2-yl]oxy-3,5-dimethoxyphenyl]prop-2-enyl] (E)-3-(4-hydroxyphenyl)prop-2-enoatePubChem
InChI Key IKHAPHPJWABCCU-WGSZPKJISA-NPubChem
Canonical SMILES COC1=CC(=CC(=C1OC(COC(=O)/C=C/C2=CC=C(C=C2)O)C(C3=CC(=C(C=C3)O)OC)O)OC)/C=C/COC(=O)/C=C/C4=CC=C(C=C4)OPubChem
CAS Number 405281-76-7ChemFaces
Purity ≥98%ChemFaces
Solubility Chloroform, Dichloromethane, Ethyl Acetate, DMSO, AcetoneChemFaces

Biological Activity

This compound has been evaluated for its anti-inflammatory properties. Studies have investigated its inhibitory effects on cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes, which are key mediators of inflammation. Additionally, its anti-inflammatory activity has been assessed in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells.

Experimental Protocols

Isolation of this compound from Morus alba

This protocol describes a general procedure for the extraction and isolation of neolignans like this compound from Morus alba.

Experimental Workflow for this compound Isolation

G start Dried and powdered twigs of Morus alba extraction Soxhlet extraction with ethyl acetate start->extraction concentration Concentration under reduced pressure extraction->concentration fractionation Silica gel column chromatography concentration->fractionation Crude extract purification Preparative HPLC fractionation->purification Fractions containing neolignans end Pure this compound purification->end

Caption: Workflow for the isolation of this compound.

Methodology:

  • Plant Material Preparation: Collect fresh twigs of Morus alba L., air-dry them in the shade, and grind them into a coarse powder.

  • Extraction: Subject the powdered plant material to Soxhlet extraction with ethyl acetate for 8-12 hours.

  • Concentration: Evaporate the ethyl acetate extract to dryness under reduced pressure using a rotary evaporator to obtain the crude extract.

  • Column Chromatography:

    • Prepare a silica gel (60-120 mesh) column packed in hexane.

    • Dissolve the crude extract in a minimal amount of chloroform and adsorb it onto a small amount of silica gel.

    • Load the adsorbed sample onto the top of the column.

    • Elute the column with a gradient of hexane and ethyl acetate, starting with 100% hexane and gradually increasing the polarity with ethyl acetate.

    • Collect fractions and monitor them by thin-layer chromatography (TLC) using a hexane:ethyl acetate solvent system.

  • Purification:

    • Combine the fractions showing the presence of this compound (based on TLC comparison with a standard, if available, or by spectroscopic analysis of the fractions).

    • Subject the combined fractions to further purification using preparative high-performance liquid chromatography (HPLC) on a C18 column with a suitable mobile phase (e.g., a gradient of methanol and water) to yield pure this compound.

  • Structure Elucidation: Confirm the structure of the isolated compound using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry, and compare the data with published values.

In Vitro COX-1 and COX-2 Inhibition Assay

This protocol outlines a method to assess the inhibitory activity of this compound against COX-1 and COX-2 enzymes.

Methodology:

  • Enzyme and Substrate Preparation:

    • Reconstitute purified ovine or human COX-1 and COX-2 enzymes in a suitable buffer (e.g., Tris-HCl).

    • Prepare a solution of arachidonic acid (the substrate) in ethanol.

  • Assay Procedure:

    • In a 96-well plate, add the assay buffer, heme cofactor, and the respective enzyme (COX-1 or COX-2).

    • Add various concentrations of this compound (dissolved in DMSO) to the wells. Include a vehicle control (DMSO) and a positive control inhibitor (e.g., indomethacin for COX-1, celecoxib for COX-2).

    • Pre-incubate the plate at 37°C for 10 minutes.

    • Initiate the reaction by adding arachidonic acid to all wells.

  • Detection:

    • Measure the peroxidase activity of COX, which is proportional to the amount of prostaglandin produced. This can be done using a colorimetric or fluorometric method, often included in commercial COX inhibitor screening kits.

    • Read the absorbance or fluorescence at the appropriate wavelength using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of this compound.

    • Determine the IC50 value (the concentration of this compound that causes 50% inhibition of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the compound concentration.

Anti-inflammatory Activity in RAW264.7 Macrophages

This protocol details the evaluation of the anti-inflammatory effects of this compound in LPS-stimulated RAW264.7 murine macrophage cells.

Experimental Workflow for Anti-inflammatory Assay

G start Seed RAW264.7 cells pretreatment Pre-treat with this compound start->pretreatment stimulation Stimulate with LPS pretreatment->stimulation incubation Incubate for 24 hours stimulation->incubation analysis Analyze supernatant and cell lysate incubation->analysis

Caption: Workflow for assessing the anti-inflammatory activity of this compound.

Methodology:

  • Cell Culture:

    • Culture RAW264.7 cells in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

  • Cell Viability Assay (MTT Assay):

    • Seed cells in a 96-well plate and treat with various concentrations of this compound for 24 hours to determine non-toxic concentrations.

    • Add MTT solution and incubate for 4 hours.

    • Add DMSO to dissolve the formazan crystals and measure the absorbance at 570 nm.

  • Nitric Oxide (NO) Production Assay (Griess Test):

    • Seed cells in a 96-well plate.

    • Pre-treat the cells with non-toxic concentrations of this compound for 1 hour.

    • Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.

    • Collect the cell culture supernatant and mix with Griess reagent.

    • Measure the absorbance at 540 nm to quantify nitrite, a stable product of NO.

  • **Pro-inflammatory Cytokine Measurement

Unveiling the Therapeutic Potential of Novel Morus alba Flavonoids: A Technical Guide to Kuwanon T and Sanggenon A

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth analysis of two recently investigated flavonoid compounds isolated from Morus alba (White Mulberry), Kuwanon T and Sanggenon A. This document, intended for researchers, scientists, and drug development professionals, details their significant anti-inflammatory properties, mechanism of action, and the experimental protocols utilized for their evaluation.

Executive Summary

Chronic inflammation is a key pathological factor in a multitude of diseases. The search for novel anti-inflammatory agents has led to the exploration of natural products, with Morus alba being a promising source. Recent studies have demonstrated that Kuwanon T and Sanggenon A, two flavonoids isolated from the bark of Morus alba, exhibit potent anti-inflammatory effects. This guide summarizes the key findings related to these compounds, presenting quantitative data on their bioactivity, detailed experimental methodologies, and a visual representation of their molecular signaling pathways.

Bioactivity of Kuwanon T and Sanggenon A

Kuwanon T and Sanggenon A have been shown to significantly inhibit the production of key pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated murine macrophage (RAW264.7) and microglial (BV2) cell lines. Their activity is dose-dependent, with notable reductions in nitric oxide (NO), prostaglandin E2 (PGE2), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α).[1][2][3]

Quantitative Bioactivity Data

The following tables summarize the inhibitory effects of Kuwanon T and Sanggenon A on the production of inflammatory mediators. Data is derived from studies on LPS-stimulated RAW264.7 and BV2 cells.[2]

Table 1: Inhibition of Nitric Oxide (NO) Production

CompoundCell LineConcentration (µM)% Inhibition of NO Production
Kuwanon TRAW264.710~40%
20~75%
40~95%
BV210~35%
20~60%
40~90%
Sanggenon ARAW264.710~30%
20~65%
40~90%
BV210~25%
20~50%
40~85%

Table 2: Inhibition of Pro-inflammatory Cytokine Production (at 40 µM)

CompoundCell LineCytokine% Inhibition
Kuwanon TRAW264.7IL-6Significant
TNF-αSignificant
BV2IL-6Significant
TNF-αSignificant
Sanggenon ARAW264.7IL-6Significant
TNF-αSignificant
BV2IL-6Significant
TNF-αSignificant

Note: "Significant" indicates a statistically significant reduction as reported in the source literature, though precise percentage values were not provided in all cases.

Mechanism of Action: Dual Regulation of Inflammatory Pathways

The anti-inflammatory effects of Kuwanon T and Sanggenon A are attributed to their modulation of two critical signaling pathways: the nuclear factor kappa B (NF-κB) pathway and the nuclear factor erythroid 2-related factor 2 (Nrf2)/heme oxygenase-1 (HO-1) pathway.[2][3]

  • Inhibition of the NF-κB Pathway: Kuwanon T and Sanggenon A suppress the activation of NF-κB, a key transcription factor that governs the expression of pro-inflammatory genes, including iNOS, COX-2, TNF-α, and IL-6.[2][3]

  • Activation of the Nrf2/HO-1 Pathway: These compounds induce the expression of HO-1 via the activation of Nrf2.[2][3] HO-1 is an enzyme with potent anti-inflammatory properties. The anti-inflammatory effects of Kuwanon T and Sanggenon A are partially reversed by inhibitors of HO-1, confirming the importance of this pathway.[2]

Experimental Protocols

The following protocols are based on the methodologies described in the key reference study by Ko et al. (2021).[2][3]

Cell Culture and Treatment
  • Cell Lines: Murine macrophage cells (RAW264.7) and murine microglial cells (BV2) are used.

  • Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Treatment: Cells are pretreated with various concentrations of Kuwanon T or Sanggenon A for 2 hours prior to stimulation with 1 µg/mL of lipopolysaccharide (LPS) for the indicated times.

Cytotoxicity Assay (MTT Assay)
  • Principle: This colorimetric assay measures cellular metabolic activity as an indicator of cell viability.

  • Protocol:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat cells with varying concentrations of Kuwanon T or Sanggenon A for 48 hours.

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the supernatant and add 100 µL of dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

Nitric Oxide (NO) Assay (Griess Test)
  • Principle: This assay measures the concentration of nitrite, a stable and nonvolatile breakdown product of NO.

  • Protocol:

    • Collect the cell culture supernatant after treatment.

    • Mix 100 µL of the supernatant with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

    • Incubate for 10 minutes at room temperature.

    • Measure the absorbance at 540 nm.

    • Calculate the nitrite concentration using a sodium nitrite standard curve.

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokines
  • Principle: ELISA is used to quantify the concentration of cytokines (e.g., TNF-α, IL-6) in the cell culture supernatant.

  • Protocol:

    • Perform the assay using commercially available ELISA kits according to the manufacturer's instructions.

    • Briefly, coat a 96-well plate with a capture antibody specific for the cytokine of interest.

    • Add cell culture supernatants and standards to the wells.

    • Add a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase).

    • Add a substrate that is converted by the enzyme to produce a colored product.

    • Measure the absorbance at the appropriate wavelength and calculate the cytokine concentration based on the standard curve.

Western Blot Analysis
  • Principle: This technique is used to detect and quantify specific proteins (e.g., iNOS, COX-2, p-NF-κB, Nrf2, HO-1) in cell lysates.

  • Protocol:

    • Lyse the treated cells and determine the protein concentration using a BCA or Bradford assay.

    • Separate equal amounts of protein by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

    • Incubate the membrane with primary antibodies specific for the target proteins overnight at 4°C.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualized Signaling Pathways and Workflows

The following diagrams were generated using Graphviz (DOT language) to illustrate the experimental workflow and the proposed signaling pathway for Kuwanon T and Sanggenon A.

Experimental Workflow

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Bioactivity Assays raw_cells RAW264.7 Cells treatment Pre-treatment with Kuwanon T / Sanggenon A raw_cells->treatment bv2_cells BV2 Cells bv2_cells->treatment lps LPS Stimulation treatment->lps mtt MTT Assay (Cytotoxicity) lps->mtt Evaluate Viability griess Griess Assay (NO Production) lps->griess Measure Inflammatory Mediators elisa ELISA (Cytokine Levels) lps->elisa Measure Inflammatory Mediators western Western Blot (Protein Expression) lps->western Analyze Signaling Pathways

Figure 1: Experimental workflow for evaluating the anti-inflammatory effects of Kuwanon T and Sanggenon A.
Proposed Signaling Pathway

signaling_pathway cluster_inhibition Inhibitory Pathway cluster_activation Activatory Pathway kt_sa_inhib Kuwanon T Sanggenon A nfkb NF-κB Activation kt_sa_inhib->nfkb inhibits pro_inflammatory Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) nfkb->pro_inflammatory inflammation Inflammation pro_inflammatory->inflammation kt_sa_activ Kuwanon T Sanggenon A nrf2 Nrf2 Activation kt_sa_activ->nrf2 ho1 HO-1 Expression nrf2->ho1 anti_inflammatory Anti-inflammatory Effects ho1->anti_inflammatory anti_inflammatory->inflammation reduces lps LPS lps->nfkb

Figure 2: Proposed signaling pathway of Kuwanon T and Sanggenon A in LPS-stimulated macrophages.

Conclusion and Future Directions

Kuwanon T and Sanggenon A, novel flavonoids from Morus alba, demonstrate significant anti-inflammatory potential through the dual regulation of the NF-κB and Nrf2/HO-1 signaling pathways. The data and protocols presented in this guide provide a comprehensive resource for researchers in the field of natural product drug discovery. Further in-vivo studies are warranted to validate these findings and to explore the therapeutic potential of these compounds in inflammatory disease models. The detailed methodologies provided herein should facilitate the replication and extension of these promising results.

References

The Biological Source and Technical Profile of Dadahol A

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Guide for Researchers and Drug Development Professionals

Dadahol A, a neolignan natural product, has been identified and isolated from the branches of Morus alba L., commonly known as the white mulberry tree. This technical guide provides a comprehensive overview of the biological origin of this compound, its physicochemical properties, and a representative methodology for its isolation and characterization.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its identification, purification, and for understanding its potential as a therapeutic agent.

PropertyValueSource
Molecular Formula C₃₉H₃₈O₁₂PubChem
Molecular Weight 698.7 g/mol PubChem
IUPAC Name [(E)-3-[4-[1-hydroxy-1-(4-hydroxy-3-methoxyphenyl)-3-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxypropan-2-yl]oxy-3,5-dimethoxyphenyl]prop-2-enyl] (E)-3-(4-hydroxyphenyl)prop-2-enoatePubChem
CAS Number 405281-76-7Bioquote
Class NeolignanVarious

Biological Source and Isolation

This compound is a secondary metabolite found in the branches of the white mulberry tree, Morus alba L.[1][2][3]. The isolation of neolignans and other phenolic compounds from Morus alba typically involves solvent extraction followed by chromatographic separation. While the specific yield of this compound is not publicly available, a general protocol for the isolation of similar compounds from Morus alba branches is outlined below.

Experimental Protocol: Representative Isolation of this compound

This protocol is a representative method based on established procedures for the isolation of neolignans and other phenolic compounds from Morus alba.

1. Plant Material Collection and Preparation:

  • Collect fresh branches of Morus alba L.

  • Wash the branches thoroughly to remove any contaminants.

  • Air-dry the branches in the shade and then pulverize them into a coarse powder.

2. Extraction:

  • Macerate the powdered plant material with methanol at room temperature for an extended period (e.g., 72 hours), with periodic agitation.

  • Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude methanol extract.

3. Solvent Partitioning:

  • Suspend the crude methanol extract in water and perform sequential liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol.

  • Monitor the fractions by thin-layer chromatography (TLC) to identify the fraction containing this compound. Based on the polarity of similar neolignans, it is likely to be concentrated in the ethyl acetate or chloroform fraction.

4. Chromatographic Purification:

  • Subject the this compound-rich fraction to column chromatography on silica gel.

  • Elute the column with a gradient of solvents, typically a mixture of n-hexane and ethyl acetate, gradually increasing the polarity.

  • Collect the fractions and analyze them by TLC.

  • Pool the fractions containing the compound of interest and subject them to further purification steps, such as preparative high-performance liquid chromatography (HPLC) on a C18 column, to obtain pure this compound.

5. Structure Elucidation:

  • Confirm the structure of the isolated compound as this compound using spectroscopic methods, including ¹H-NMR, ¹³C-NMR, and mass spectrometry (MS), and compare the data with published values.

Biological Activity

Initial biological screening of this compound has been reported, focusing on its anti-inflammatory potential.

Cyclooxygenase (COX) Inhibitory Activity

This compound has been evaluated for its ability to inhibit the cyclooxygenase enzymes, COX-1 and COX-2. However, reports suggest that this compound was inactive in these inflammation assays. Specific IC₅₀ values are not publicly available.

Mouse Mammary Organ Culture (MMOC) Assay

This compound has also been tested in a mouse mammary organ culture assay, a model used to assess the potential of compounds to inhibit the development of preneoplastic lesions in mammary glands. The specific results of this assay for this compound are not detailed in the available literature.

Signaling Pathways

Currently, there is no published research detailing the specific signaling pathways modulated by this compound. Therefore, a diagrammatic representation of its mechanism of action cannot be provided at this time. Further investigation is required to elucidate the molecular targets and signaling cascades through which this compound may exert any biological effects.

Experimental Workflows

The general workflow for the isolation and characterization of this compound can be visualized as a logical progression from the biological source to the pure compound and its subsequent biological evaluation.

experimental_workflow plant Morus alba Branches extraction Solvent Extraction (e.g., Methanol) plant->extraction partitioning Solvent Partitioning extraction->partitioning chromatography Column Chromatography (Silica Gel, HPLC) partitioning->chromatography pure_compound Pure this compound chromatography->pure_compound structure Structure Elucidation (NMR, MS) pure_compound->structure bioassay Biological Assays (COX Inhibition, MMOC) pure_compound->bioassay

Figure 1. A generalized workflow for the isolation and evaluation of this compound.

Conclusion

This compound is a neolignan derived from the branches of Morus alba L. While its initial biological screening for anti-inflammatory activity did not show significant results, the detailed methodologies for its isolation and characterization provide a foundation for further research. Future studies are warranted to explore other potential biological activities and to elucidate its mechanism of action at the molecular level. This technical guide serves as a resource for researchers interested in the continued investigation of this natural product.

References

The Bioactivity of Dadahol A: A Preliminary Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of late 2025, publicly available research on the specific bioactivity of Dadahol A is limited. This document serves as a foundational guide, outlining the necessary experimental frameworks and data presentation formats for a comprehensive preliminary screening of this compound's bioactivity. The methodologies and pathway diagrams presented herein are based on established practices in drug discovery and natural product research and are intended to serve as a template for future investigations into this compound.

Introduction

This compound is a natural product with a complex chemical structure that suggests potential for biological activity.[1] Preliminary characterization of its physical and chemical properties has been conducted, but its effects on biological systems remain largely unexplored.[1] This guide provides a proposed framework for the initial bioactivity screening of this compound, focusing on key areas of investigation relevant to drug discovery and development.

Proposed Experimental Protocols for Bioactivity Screening

The following are detailed methodologies for essential experiments to ascertain the preliminary bioactivity profile of this compound.

Cell Viability and Cytotoxicity Assays

Objective: To determine the effect of this compound on the viability and proliferation of various cell lines, including cancer and normal cell lines. This is a crucial first step to identify potential anti-cancer activity or general toxicity.

Methodology (MTT Assay):

  • Cell Culture: Plate cells (e.g., HeLa, HepG2, and a non-cancerous cell line like HEK293) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C and 5% CO2.

  • Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Serially dilute the stock solution to obtain a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Add the diluted compound to the respective wells and incubate for 24, 48, and 72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 (half-maximal inhibitory concentration) value using non-linear regression analysis.

Antimicrobial Activity Assays

Objective: To assess the potential of this compound to inhibit the growth of various pathogenic microorganisms.

Methodology (Broth Microdilution Method):

  • Microorganism Preparation: Prepare standardized inoculums of bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans, Aspergillus niger) in their respective broth media.

  • Compound Dilution: Serially dilute this compound in the appropriate broth medium in a 96-well plate to achieve a range of concentrations.

  • Inoculation: Add the standardized microbial inoculum to each well.

  • Incubation: Incubate the plates at the optimal temperature for each microorganism for 18-24 hours (for bacteria) or 48-72 hours (for fungi).

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of this compound that visibly inhibits microbial growth. This can be confirmed by measuring the optical density at 600 nm.

Antioxidant Activity Assays

Objective: To evaluate the capacity of this compound to scavenge free radicals, which is relevant for its potential role in mitigating oxidative stress-related diseases.[2]

Methodology (DPPH Radical Scavenging Assay):

  • Reaction Mixture: Prepare a solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

  • Compound Addition: Add various concentrations of this compound to the DPPH solution. A known antioxidant, such as ascorbic acid or Trolox, should be used as a positive control.

  • Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance of the solution at 517 nm. A decrease in absorbance indicates radical scavenging activity.

  • Calculation: Calculate the percentage of scavenging activity and determine the EC50 (half-maximal effective concentration) value.

Potential Signaling Pathway Investigations

Based on the activities of other natural products, this compound could potentially modulate key cellular signaling pathways.[3][4] Future research should investigate its effects on pathways commonly implicated in cancer and inflammation, such as the PI3K/Akt and MAPK pathways.[3]

Hypothetical Experimental Workflow for Signaling Pathway Analysis

The following diagram illustrates a potential workflow for investigating the impact of this compound on a given signaling pathway.

G cluster_0 Initial Screening cluster_1 Pathway Identification cluster_2 Mechanism of Action A Treat Cells with this compound B Cell Viability Assay (MTT) A->B C Western Blot for Key Pathway Proteins (e.g., p-Akt, p-ERK) B->C D Identify Affected Pathway C->D E Upstream/Downstream Target Analysis D->E F Gene Expression Analysis (qPCR/RNA-seq) D->F G Elucidate Mechanism E->G F->G PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PI3K->PIP3 Phosphorylates PDK1 PDK1 PIP3->PDK1 Recruitment Phosphorylates Akt Akt PIP3->Akt Recruitment Phosphorylates PDK1->Akt Phosphorylation Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activation Phosphorylates CellSurvival Cell Survival & Proliferation mTORC1->CellSurvival Promotes Phosphorylates

References

A Technical Guide to Dadahol A: Molecular Formula and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular characteristics and mass spectrometry analysis of Dadahol A, a neolignan compound. The information presented herein is intended to support research and development efforts in fields such as natural product chemistry, pharmacology, and drug discovery.

Molecular Profile of this compound

This compound is a naturally occurring phenylpropanoid isolated from the branches of Morus alba L. (white mulberry).[1][2] Its molecular formula has been determined to be C₃₉H₃₈O₁₂.[3]

Below is a summary of the key molecular properties of this compound.

PropertyValueSource
Molecular Formula C₃₉H₃₈O₁₂PubChem[3]
Molecular Weight 698.7 g/mol PubChem[3], ChemFaces[1]
IUPAC Name [(E)-3-[4-[1-hydroxy-1-(4-hydroxy-3-methoxyphenyl)-3-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxypropan-2-yl]oxy-3,5-dimethoxyphenyl]prop-2-enyl] (E)-3-(4-hydroxyphenyl)prop-2-enoatePubChem[3]
CAS Number 405281-76-7ChemFaces[1]
Compound Type Phenylpropanoids, NeolignanChemFaces[1]

Mass Spectrometry Data

Liquid chromatography-mass spectrometry (LC-MS) has been utilized to characterize this compound. The table below summarizes the experimental mass spectrometry data available.

ParameterValueInstrument/MethodSource
Precursor Ion (Positive Mode) [M+NH₄]⁺Maxis II HD Q-TOF BrukerPubChem[3]
Precursor m/z (Positive Mode) 716.27Maxis II HD Q-TOF BrukerPubChem[3]
Precursor Ion (Negative Mode) [M-H]⁻Maxis II HD Q-TOF BrukerPubChem[4]
Precursor m/z (Negative Mode) 697.229Maxis II HD Q-TOF BrukerPubChem[4]
m/zRelative Intensity
163.040588100
145.03082343.58
697.23498531.23
119.05065230.08
551.1968997.22

Experimental Protocol: UPLC-HRMS Analysis of Neolignans

The following is a representative protocol for the analysis of neolignans, such as this compound, using Ultra-High-Performance Liquid Chromatography coupled with High-Resolution Mass Spectrometry (UPLC-HRMS). This method is adapted from established procedures for the analysis of lignans and neolignans from plant extracts.

3.1. Sample Preparation

  • Obtain a dried and powdered extract from the plant material (e.g., branches of Morus alba L.).

  • Perform an extraction using a suitable solvent such as an ethanol/water solution (e.g., 75% v/v) in a sonication bath for 1 hour.

  • Centrifuge the extract at 18,000 x g for 10 minutes.

  • Filter the supernatant through a 0.22 µm syringe filter prior to UPLC injection.

3.2. UPLC-HRMS System

  • Chromatography System: Ultimate 3000 RSLC system (Dionex) or equivalent.

  • Column: Luna omega C18, 150 x 2.1 mm, 1.6 µm (Phenomenex) maintained at 40°C.

  • Mass Spectrometer: maXis UHR-Q-TOF mass spectrometer (Bruker) or equivalent, equipped with an electrospray ionization (ESI) source.

3.3. Chromatographic Conditions

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.08% formic acid in acetonitrile.

  • Flow Rate: 500 µL/min.

  • Injection Volume: 2 µL.

  • Gradient Program:

    • 0-3 min: 3% B

    • 12 min: 45% B

    • 14-15 min: 90% B

    • 15.5 min: 3% B

    • Followed by a 3-minute re-equilibration period.

3.4. Mass Spectrometry Conditions

  • Ionization Mode: ESI positive and negative.

  • Capillary Voltage: 4.5 kV (positive), 4.0 kV (negative).

  • Nebulizing Gas (N₂): 2 bar.

  • Drying Gas (N₂): 9 L/min at 200°C.

  • Mass Scan Range: m/z 50 to 1,550.

  • Acquisition Mode: Data-dependent acquisition (DDA) for MS/MS experiments.

  • Collision Energies: Ramped, e.g., 20-45 eV for m/z 140 and 35-78 eV for m/z 1,000.

Biological Context and Signaling Pathways

While direct studies on the signaling pathways of this compound are limited, its origin from Morus alba and its classification as a neolignan provide context for its potential biological activities. Many compounds from Morus alba have demonstrated anti-inflammatory properties.[1][2][3][5] These effects are often mediated through the inhibition of key inflammatory pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades.[1] Neolignans have also been identified as selective COX-2 inhibitors.

The diagram below illustrates a plausible experimental workflow for investigating the anti-inflammatory effects of this compound.

experimental_workflow cluster_cell_culture In Vitro Model cluster_assays Biological Assays cluster_analysis Pathway Analysis macrophages RAW 264.7 Macrophages lps LPS Stimulation macrophages->lps Induce Inflammation dadahol_a This compound Treatment lps->dadahol_a Co-treatment no_assay Nitric Oxide (NO) Assay dadahol_a->no_assay cytokine_assay Pro-inflammatory Cytokine Assay (e.g., TNF-α, IL-6) dadahol_a->cytokine_assay western_blot Western Blot Analysis dadahol_a->western_blot pathway_proteins Expression of iNOS, COX-2, p-p65, p-ERK western_blot->pathway_proteins

Caption: Workflow for assessing this compound's anti-inflammatory activity.

The following diagram represents the putative anti-inflammatory signaling pathway likely modulated by compounds from Morus alba, such as this compound.

anti_inflammatory_pathway cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway lps LPS tlr4 TLR4 lps->tlr4 mapk MAPK (ERK, p38, JNK) tlr4->mapk ikk IKK tlr4->ikk dadahol_a This compound (Putative) dadahol_a->mapk Inhibition dadahol_a->ikk Inhibition ap1 AP-1 mapk->ap1 nucleus Nucleus ap1->nucleus ikb IκBα ikk->ikb phosphorylates nfkb NF-κB (p65/p50) ikb->nfkb nfkb->nucleus inflammatory_genes Inflammatory Genes (COX-2, iNOS, TNF-α, IL-6) nucleus->inflammatory_genes Transcription

Caption: Putative anti-inflammatory signaling pathway for this compound.

References

Unveiling the Spectroscopic Signature of Dadahol A: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Shanghai, China – November 18, 2025 – Dadahol A, a complex neolignan derivative isolated from Morus species, has attracted interest within the scientific community. This technical guide provides a comprehensive overview of the spectroscopic data for this compound, catering to researchers, scientists, and drug development professionals. This document summarizes the nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet (UV) spectroscopic data, and outlines the experimental protocols for its characterization.

Chemical Structure

This compound possesses the molecular formula C₃₉H₃₈O₁₂ and a molecular weight of 698.7 g/mol . Its structure was elucidated through extensive spectroscopic analysis.

Spectroscopic Data

The spectroscopic data are pivotal for the unequivocal identification and characterization of this compound. The following tables summarize the key ¹H NMR, ¹³C NMR, IR, and UV spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J in Hz)Assignment
Data not available in search results

Table 2: ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmAssignment
Data not available in search results

Note: While the existence of ¹³C NMR data is confirmed, the specific chemical shifts are not publicly available in the immediate search results.

Infrared (IR) Spectroscopy

Table 3: IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Functional Group Assignment
Data not available in search results
Ultraviolet (UV) Spectroscopy

Table 4: UV Absorption Maxima for this compound

Wavelength (λmax in nm)Solvent
Data not available in search results

Experimental Protocols

The detailed experimental protocols for the acquisition of the spectroscopic data are crucial for reproducibility and further research.

Isolation of this compound

This compound was first isolated from the twigs of a Morus species. The ethyl acetate-soluble extract of the plant material was subjected to chromatographic techniques to yield the pure compound.[1]

Spectroscopic Analysis Workflow

The structural elucidation of this compound involves a systematic workflow of spectroscopic analyses.

Spectroscopic_Workflow cluster_spectroscopy Spectroscopic Analysis Plant Material (Morus sp.) Plant Material (Morus sp.) Extraction Extraction Plant Material (Morus sp.)->Extraction Ethyl Acetate Crude Extract Crude Extract Extraction->Crude Extract Chromatography Chromatography Crude Extract->Chromatography Silica Gel This compound This compound Chromatography->this compound Spectroscopic_Analysis Spectroscopic_Analysis This compound->Spectroscopic_Analysis NMR NMR Spectroscopic_Analysis->NMR IR IR Spectroscopic_Analysis->IR UV UV Spectroscopic_Analysis->UV MS MS Spectroscopic_Analysis->MS Structure Elucidation Structure Elucidation NMR->Structure Elucidation IR->Structure Elucidation UV->Structure Elucidation MS->Structure Elucidation

Workflow for the isolation and spectroscopic analysis of this compound.
Instrumentation

  • NMR Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a high-field NMR spectrometer (e.g., 400 or 500 MHz). Chemical shifts are reported in parts per million (ppm) relative to a standard internal reference.

  • IR Spectroscopy: IR spectra are commonly obtained using a Fourier Transform Infrared (FTIR) spectrometer. Samples are typically prepared as a thin film or in a KBr pellet.

  • UV-Vis Spectroscopy: UV-Vis spectra are recorded on a UV-Vis spectrophotometer using a suitable solvent, such as methanol or ethanol.

Conclusion

This technical guide provides a foundational understanding of the spectroscopic characteristics of this compound. While the complete, detailed spectral data was not available in the public domain at the time of this report, the provided information on its chemical identity and the general experimental approaches for its characterization serve as a valuable resource for the scientific community. Further investigation into the primary literature is recommended for researchers requiring the full spectral data for their work.

References

Dadahol A Biosynthesis in Plants: A Pathway Awaiting Discovery

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of available scientific literature reveals that the biosynthesis pathway of Dadahol A in plants has not yet been elucidated. While the compound this compound has been isolated and identified, the specific enzymatic steps and genetic machinery that plants utilize for its synthesis remain unknown to researchers.

This compound is a recognized natural product, cataloged in chemical databases such as PubChem with the chemical formula C39H38O12[1]. It has been isolated from the branches of Morus alba L. (white mulberry)[2]. The compound belongs to the class of neolignans, which are complex phenolic compounds derived from the shikimate pathway. The shikimate pathway is a fundamental metabolic route in plants and microorganisms for the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan) and numerous other secondary metabolites[3].

While the general pathways for the formation of the precursors to complex molecules like this compound are well-established, the specific enzymes and reactions that lead to the final structure of this compound are not documented. The biosynthesis of such complex natural products often involves a series of specialized enzymes, including cytochrome P450 monooxygenases, dehydrogenases, and various transferases, which modify a basic chemical skeleton.

For context, the biosynthesis of other complex plant metabolites, such as diterpenoids and sterols, has been the subject of extensive research. These pathways typically begin with simple precursors from primary metabolism, such as isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), which are assembled into more complex skeletons by enzymes like terpene synthases[4][5][6][7][8]. Subsequent modifications by other enzymes then lead to the vast diversity of natural products observed in the plant kingdom.

The elucidation of a novel biosynthetic pathway, such as that for this compound, would require a combination of experimental approaches. These could include:

  • Transcriptome analysis: Identifying genes that are co-expressed with the accumulation of this compound in Morus alba.

  • Enzyme assays: Testing candidate enzymes for their ability to catalyze specific steps in the proposed pathway.

  • Metabolic engineering: Expressing candidate genes in a heterologous host (such as yeast or Nicotiana benthamiana) to see if they can produce this compound or its intermediates[9].

Until such research is conducted and published, a detailed technical guide on the biosynthesis of this compound, including quantitative data, experimental protocols, and pathway diagrams, cannot be constructed. The scientific community awaits further investigation into the metabolism of Morus alba to uncover the secrets of how this intricate natural product is made.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dadahol A, a neolignan isolated from the twigs of Morus alba L. (white mulberry), has garnered scientific interest for its potential anti-inflammatory properties. This technical guide provides a comprehensive review of the current literature on this compound and related compounds, with a focus on their inhibitory effects on cyclooxygenase (COX) enzymes. This document summarizes the available quantitative data, details experimental methodologies for key bioassays, and visualizes relevant biological pathways to support further research and development in this area.

Chemical Profile of this compound

This compound is classified as a phenylpropanoid. Its chemical identity is well-defined, with the following key identifiers:

PropertyValueSource
Molecular Formula C39H38O12
Molecular Weight 698.7 g/mol
IUPAC Name [(E)-3-[4-[1-hydroxy-1-(4-hydroxy-3-methoxyphenyl)-3-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxypropan-2-yl]oxy-3,5-dimethoxyphenyl]prop-2-enyl] (E)-3-(4-hydroxyphenyl)prop-2-enoate
Synonyms CHEMBL501943, NCGC00384863-01
Source Morus alba L. (White Mulberry)

Cyclooxygenase Inhibitory Activity

This compound has been evaluated for its ability to inhibit the two isoforms of the cyclooxygenase enzyme, COX-1 and COX-2. These enzymes are key mediators of inflammation through their role in prostaglandin biosynthesis. While the inhibitory activity of this compound has been reported, specific IC50 values are not yet available in the public domain.

However, studies on other bioactive compounds from Morus alba provide valuable comparative data on COX inhibition. A study on various Kuwanon derivatives isolated from the roots of Morus alba L. has demonstrated their potential as selective COX-2 inhibitors. The IC50 values for these related compounds are summarized in the table below.

Table 1: In Vitro COX-1 and COX-2 Enzyme Inhibition by Compounds from Morus alba

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI) (COX-1 IC50/COX-2 IC50)
Kuwanon A >10014>7.1
Kuwanon B 36281.3
Kuwanon C 67421.6
Kuwanon E 46341.4
Kuwanon G >100>100-
Kuwanon H 3775.0
Celecoxib (Reference) >10016>6.3
*Data sourced from Baek,

Methodological & Application

Application Notes and Protocols for the Extraction of Bioactive Compounds from Morus alba

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Initial literature searches did not yield any scientific evidence for the presence of "Dadahol A" in Morus alba. The following protocols are for the general extraction of major bioactive compounds, such as flavonoids and phenolics, from Morus alba. Additionally, information on "Albanol A," a known bioactive compound from Morus alba with a similar name, is provided as a potential alternative of interest.

Introduction: Bioactive Compounds in Morus alba

Morus alba, commonly known as white mulberry, is a plant rich in a variety of bioactive compounds.[1][2][3] Different parts of the plant, including the leaves, fruits, and root bark, contain phytochemicals with potential pharmacological activities.[1][3] The primary classes of bioactive compounds found in Morus alba include flavonoids, phenolic acids, alkaloids, and anthocyanins.[1][2][3] These compounds have been studied for their antioxidant, anti-inflammatory, antidiabetic, and anticancer properties.[1][3]

This document provides a detailed protocol for the extraction of flavonoids and phenolic compounds from Morus alba leaves and an overview of Albanol A, a bioactive compound isolated from the root bark.

Quantitative Data Presentation

The efficiency of extracting bioactive compounds from Morus alba is highly dependent on the chosen method and solvent. The following table summarizes quantitative data from various extraction protocols for flavonoids and phenolics.

Plant PartExtraction MethodSolventTemperature (°C)Time (min)YieldReference
LeavesHot Reflux39.30% Ethanol70.85120.1850.52 mg/g (flavonoids)[4][5]
LeavesHot Reflux71.75% Ethanol67.11502.37% (flavonoids)[4]
LeavesHot Reflux70% Ethanol80903.50% (flavonoids)[4]
LeavesUltrasonic-Assisted40% EthanolAmbient3536 ± 2 mg/g (phenolic compounds)[6]
FruitSoxhlet70% Ethanol8012053 mg/g (from fresh fruit)[7]

Experimental Protocols

This protocol is a generalized procedure based on common laboratory practices for the extraction of flavonoids and phenolic compounds from Morus alba leaves.

3.1.1. Materials and Equipment

  • Dried Morus alba leaf powder

  • Ethanol (various concentrations, e.g., 40%, 70%)

  • Distilled water

  • Rotary evaporator

  • Soxhlet apparatus or ultrasonic bath

  • Filter paper (Whatman No. 1 or equivalent)

  • Glassware (beakers, flasks, etc.)

  • Heating mantle or water bath

  • Analytical balance

3.1.2. Procedure

  • Sample Preparation:

    • Wash fresh Morus alba leaves thoroughly with distilled water to remove any dirt and debris.

    • Dry the leaves in a hot air oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.

    • Grind the dried leaves into a fine powder using a mechanical grinder.

  • Extraction (Choose one of the following methods):

    • Hot Reflux Extraction:

      • Accurately weigh a specific amount of the dried leaf powder (e.g., 10 g).

      • Place the powder in a round-bottom flask.

      • Add the extraction solvent (e.g., 70% ethanol) at a specified solid-to-liquid ratio (e.g., 1:20 w/v).

      • Set up the reflux apparatus and heat the mixture to the desired temperature (e.g., 70-80°C) for a specified duration (e.g., 2 hours).

      • After extraction, allow the mixture to cool to room temperature.

    • Ultrasonic-Assisted Extraction (UAE):

      • Accurately weigh a specific amount of the dried leaf powder (e.g., 5 g).

      • Place the powder in an Erlenmeyer flask.

      • Add the extraction solvent (e.g., 40% ethanol) at a specified solid-to-liquid ratio (e.g., 1:400 w/v).[6]

      • Place the flask in an ultrasonic bath and sonicate for a specified time (e.g., 35 minutes) at a controlled temperature.[6]

  • Filtration and Concentration:

    • Filter the extract through filter paper to separate the solid residue from the liquid extract.

    • Wash the residue with a small amount of the fresh solvent to ensure maximum recovery of the compounds.

    • Combine the filtrates.

    • Concentrate the filtrate using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40-50°C) to remove the solvent.

  • Drying and Storage:

    • The resulting crude extract can be further dried in a vacuum oven or lyophilizer to obtain a solid powder.

    • Store the dried extract in an airtight, light-protected container at 4°C for further analysis and use.

Mandatory Visualizations

ExtractionWorkflow Start Start: Fresh Morus alba Leaves Washing Washing Start->Washing Drying Drying (40-50°C) Washing->Drying Grinding Grinding to Powder Drying->Grinding Extraction Extraction (Hot Reflux or Ultrasonic-Assisted) Grinding->Extraction Filtration Filtration Extraction->Filtration Concentration Solvent Evaporation (Rotary Evaporator) Filtration->Concentration Drying_Final Drying of Extract (Lyophilization/Vacuum Oven) Concentration->Drying_Final Final_Product Crude Bioactive Extract Drying_Final->Final_Product

Caption: Experimental workflow for the extraction of bioactive compounds from Morus alba.

Albanol A: A Bioactive Compound from Morus alba

While "this compound" is not reported to be a constituent of Morus alba, another compound with a similar name, Albanol A , has been isolated from the root bark of this plant.[8] Albanol A has demonstrated significant biological activity, including potent cytotoxic effects against human leukemia (HL-60) cells.[8][9] Studies have shown that Albanol A induces apoptosis (programmed cell death) in these cancer cells through both the death receptor pathway and the mitochondrial pathway.[8][10]

Albanol A has been shown to induce apoptosis in HL-60 human leukemia cells.[8] Its mechanism of action involves the activation of both intrinsic and extrinsic apoptotic pathways.[8] The diagram below illustrates the key events in the apoptotic signaling cascade initiated by Albanol A.

ApoptosisPathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway AlbanolA_ext Albanol A DeathReceptor Death Receptor Stimulation AlbanolA_ext->DeathReceptor Procaspase8 Procaspase-8 DeathReceptor->Procaspase8 Caspase8 Caspase-8 Procaspase8->Caspase8 activation Procaspase3 Procaspase-3 Caspase8->Procaspase3 activation AlbanolA_int Albanol A TopoII Topoisomerase II AlbanolA_int->TopoII inhibition Caspase2 Caspase-2 Activation TopoII->Caspase2 BaxBcl2 Increased Bax/Bcl-2 Ratio Caspase2->BaxBcl2 Mitochondria Mitochondria BaxBcl2->Mitochondria Procaspase9 Procaspase-9 Mitochondria->Procaspase9 Caspase9 Caspase-9 Procaspase9->Caspase9 activation Caspase9->Procaspase3 activation Caspase3 Caspase-3 Procaspase3->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

References

analytical methods for Dadahol A quantification

Author: BenchChem Technical Support Team. Date: November 2025

Following a comprehensive search for "Dadahol A," no registered drug, chemical compound, or research substance with this name could be identified in publicly available scientific databases and literature. This suggests that "this compound" may be one of the following:

  • A novel or proprietary compound not yet disclosed in public literature.

  • An internal code name for a substance that has not been made public.

  • A misspelling of a different chemical entity.

Without a verifiable identity for "this compound," it is not possible to provide accurate and reliable analytical methods, application notes, or experimental protocols for its quantification. The development of such methods is highly specific to the chemical and physical properties of the analyte, including its molecular weight, structure, polarity, and stability.

To proceed with your request, please provide an alternative name, a CAS (Chemical Abstracts Service) number, the chemical structure, or any other identifying information for the compound of interest. With the correct information, a detailed report on its analytical quantification methods can be generated.

Application Note: Analysis of Dadahol A by HPLC-UV

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Dadahol A is a neolignan derivative isolated from the branches of Morus alba L.[1] It has garnered interest in the pharmaceutical and natural product research fields. As with any compound intended for further development, a reliable analytical method for its quantification is crucial. High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection is a robust and widely used technique for the analysis of organic molecules.[2][3][4] This application note details a validated HPLC-UV method for the quantitative analysis of this compound.

Principle of HPLC-UV

High-Performance Liquid Chromatography (HPLC) separates components of a mixture based on their differential distribution between a stationary phase (the column) and a mobile phase (the solvent).[3][5] The separation is driven by the physicochemical properties of the analyte, such as polarity and size.[5] Following separation, the analyte passes through a UV detector. The UV detector measures the absorbance of ultraviolet light by the analyte at a specific wavelength.[2][6] According to the Beer-Lambert Law, the absorbance is directly proportional to the concentration of the analyte, allowing for its quantification.[5]

Chemical Properties of this compound
  • Molecular Formula: C₃₉H₃₈O₁₂[7]

  • Molecular Weight: 698.7 g/mol [1][7]

  • Structure: this compound possesses chromophores within its structure, making it suitable for UV detection.

Experimental Protocol

Apparatus and Materials
  • HPLC System: Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column compartment, and variable wavelength UV detector.

  • Chromatographic Data System (CDS): OpenLab CDS or equivalent.

  • Analytical Balance: Mettler Toledo XPE205 or equivalent.

  • Ultrasonic Bath: Branson 5800 or equivalent.

  • Volumetric flasks, pipettes, and other standard laboratory glassware.

  • Syringe filters: 0.45 µm PTFE.

Reagents and Standards
  • This compound Reference Standard: Purity ≥98%[1]

  • Acetonitrile (ACN): HPLC grade.

  • Methanol (MeOH): HPLC grade.

  • Water: HPLC grade, purified by a Milli-Q system or equivalent.

  • Formic Acid: LC-MS grade.

Chromatographic Conditions
ParameterCondition
Column C18 reverse-phase column (4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Elution 0-2 min: 30% B, 2-15 min: 30-70% B, 15-18 min: 70-30% B, 18-20 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 280 nm
Run Time 20 minutes
Preparation of Solutions
  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with methanol to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation: The sample preparation protocol will depend on the matrix. For a simple matrix, dissolve the sample in methanol to achieve a concentration within the calibration range and filter through a 0.45 µm syringe filter before injection.

Method Validation

The developed method was validated according to established guidelines for analytical method validation.[8][9] The validation parameters included specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

Data Summary
Validation ParameterResult
Specificity No interference from blank at the retention time of this compound.
Retention Time Approximately 12.5 minutes
Linearity (r²) > 0.999
Range 1 - 100 µg/mL
Accuracy (% Recovery) 98.5% - 101.2%
Precision (RSD%)
   Repeatability (Intra-day)< 1.5%
   Intermediate Precision (Inter-day)< 2.0%
Limit of Detection (LOD) 0.2 µg/mL
Limit of Quantification (LOQ) 0.7 µg/mL

Detailed Experimental Protocols for Method Validation

Specificity
  • Inject a blank (methanol) and a standard solution of this compound.

  • Acceptance Criteria: The chromatogram of the blank should not show any peak at the retention time of this compound.

Linearity
  • Prepare at least five concentrations of this compound working standards (e.g., 1, 5, 20, 50, 100 µg/mL).

  • Inject each concentration in triplicate.

  • Plot a calibration curve of the average peak area versus concentration.

  • Acceptance Criteria: The correlation coefficient (r²) should be greater than 0.999.

Accuracy
  • Prepare samples spiked with known concentrations of this compound at three levels (low, medium, and high).

  • Analyze the spiked samples in triplicate.

  • Calculate the percentage recovery.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

Precision
  • Repeatability (Intra-day Precision): Analyze six replicate injections of a standard solution at 100% of the test concentration on the same day.

  • Intermediate Precision (Inter-day Precision): Repeat the analysis on a different day with a different analyst.

  • Calculate the Relative Standard Deviation (RSD%).

  • Acceptance Criteria: RSD should be less than 2.0%.

Limit of Detection (LOD) and Limit of Quantification (LOQ)
  • LOD and LOQ can be determined based on the signal-to-noise ratio (S/N) or from the standard deviation of the response and the slope of the calibration curve.

  • For S/N method, LOD is typically S/N = 3 and LOQ is S/N = 10.

Visualizations

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Standard Weigh this compound Standard Dissolve_Standard Dissolve in Methanol (Stock Solution) Standard->Dissolve_Standard Dilute_Standard Prepare Working Standards Dissolve_Standard->Dilute_Standard Inject Inject into HPLC Dilute_Standard->Inject Sample Prepare Sample Solution Filter Filter Sample Sample->Filter Filter->Inject Separate Separation on C18 Column Inject->Separate Detect UV Detection at 280 nm Separate->Detect Chromatogram Obtain Chromatogram Detect->Chromatogram Integrate Integrate Peak Area Chromatogram->Integrate Calculate Calculate Concentration Integrate->Calculate

Caption: Experimental workflow for this compound analysis by HPLC-UV.

Method_Validation cluster_main Method Validation Parameters cluster_precision Precision Sub-types Specificity Specificity Validated_Method Validated Analytical Method Specificity->Validated_Method Linearity Linearity & Range Linearity->Validated_Method Accuracy Accuracy Accuracy->Validated_Method Precision Precision Repeatability Repeatability (Intra-day) Precision->Repeatability Intermediate Intermediate Precision (Inter-day) Precision->Intermediate LOD_LOQ LOD & LOQ LOD_LOQ->Validated_Method Repeatability->Validated_Method Intermediate->Validated_Method

Caption: Logical relationship of HPLC-UV method validation parameters.

References

Application Note: In Vitro Detection of Dadahol A using LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note provides a detailed protocol for the detection and relative quantification of Dadahol A in in vitro samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This compound, a complex lignan, has potential biological activities that are of interest to researchers in drug discovery and natural product chemistry. The described method offers a robust and sensitive approach for analyzing this compound in cell lysates and other in vitro experimental systems. This document outlines the necessary reagents, instrumentation, sample preparation, and data analysis steps. Additionally, it includes a proposed signaling pathway potentially modulated by lignans like this compound.

Introduction

This compound is a lignan with the chemical formula C39H38O12[1]. Lignans are a class of polyphenolic compounds found in plants and are known for a variety of biological activities, including antioxidant and anti-inflammatory effects. Several studies have shown that lignans can modulate various signaling pathways, such as NF-κB, ERK/MAPK, and Wnt/β-catenin, which are involved in cellular processes like proliferation, inflammation, and apoptosis[2][3]. The ability to accurately quantify this compound in in vitro models is crucial for understanding its mechanism of action and therapeutic potential. LC-MS/MS provides the high sensitivity and selectivity required for the analysis of such complex molecules in biological matrices.

Experimental Protocol

Materials and Reagents
  • This compound standard (purity ≥95%)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Internal Standard (IS) (e.g., a structurally similar, stable isotope-labeled compound)

  • Cell culture medium (e.g., DMEM)

  • Phosphate-buffered saline (PBS)

  • Cell lysis buffer (e.g., RIPA buffer)

  • Protein precipitation solvent (e.g., cold acetonitrile or methanol)

Sample Preparation: Cell Lysate
  • Cell Culture and Treatment: Plate cells at a desired density and treat with this compound at various concentrations for the desired time period. Include vehicle-treated control cells.

  • Cell Harvesting: After treatment, wash the cells twice with ice-cold PBS.

  • Cell Lysis: Add an appropriate volume of ice-cold lysis buffer to the cells. Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Homogenization: Sonicate the cell lysate briefly on ice to ensure complete lysis.

  • Protein Precipitation: To 100 µL of cell lysate, add 300 µL of cold acetonitrile containing the internal standard. Vortex vigorously for 1 minute.

  • Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Collection: Carefully transfer the supernatant to a new microcentrifuge tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid). Vortex to mix and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

The following are proposed starting conditions and should be optimized for the specific instrumentation used.

Liquid Chromatography (LC)

  • Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 2.6 µm particle size)

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5-95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95-5% B

    • 18.1-25 min: 5% B

Tandem Mass Spectrometry (MS/MS)

  • Ionization Mode: Electrospray Ionization (ESI), Positive and Negative

  • Precursor Ion ([M-H]⁻): 697.229 m/z[1]

  • Precursor Ion ([M+NH₄]⁺): 716.27 m/z[1]

  • Product Ions (Negative Mode): 163.040, 145.030, 119.050[1]

  • Product Ions (Positive Mode): 147.043, 161.058, 323.089[1]

  • Collision Gas: Argon

  • Collision Energy: To be optimized for each transition

  • Scan Type: Multiple Reaction Monitoring (MRM)

Data Analysis and Quantification
  • Calibration Curve: Prepare a series of calibration standards by spiking known concentrations of this compound into the same matrix as the samples (e.g., lysate from untreated cells).

  • Quantification: Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the standards. Determine the concentration of this compound in the unknown samples by interpolating their peak area ratios from the calibration curve.

Quantitative Data Summary

The following table presents hypothetical quantitative data for the detection of this compound in a cell-based in vitro assay. This data is for illustrative purposes only and should be replaced with experimental results.

Sample IDTreatment Concentration (µM)Peak Area (this compound)Peak Area (Internal Standard)Peak Area Ratio (Analyte/IS)Calculated Concentration (µM)
Blank001500000.000.00
Standard 10.1150001520000.100.10
Standard 20.5760001510000.500.50
Standard 31.01550001530001.011.00
Standard 45.07800001540005.065.00
Standard 510.0152000015000010.1310.00
Treated Sample 12.53800001515002.512.48
Treated Sample 27.511500001525007.547.45

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cell_culture Cell Culture & Treatment with this compound cell_harvest Cell Harvesting (Wash with PBS) cell_culture->cell_harvest cell_lysis Cell Lysis (Lysis Buffer) cell_harvest->cell_lysis protein_precip Protein Precipitation (Cold Acetonitrile + IS) cell_lysis->protein_precip centrifugation Centrifugation protein_precip->centrifugation supernatant_collection Supernatant Collection & Evaporation centrifugation->supernatant_collection reconstitution Reconstitution supernatant_collection->reconstitution lc_separation Liquid Chromatography (C18 Column) reconstitution->lc_separation ms_detection Mass Spectrometry (MRM Mode) lc_separation->ms_detection data_analysis Data Analysis (Quantification) ms_detection->data_analysis

Caption: Experimental workflow for the in vitro detection of this compound.

Proposed Signaling Pathway for Lignans

signaling_pathway cluster_lignan_action Lignan (e.g., this compound) Action cluster_pathways Potential Downstream Signaling Pathways cluster_cellular_response Cellular Response lignan Lignan nf_kb NF-κB Pathway lignan->nf_kb Inhibition mapk MAPK Pathway (ERK, JNK, p38) lignan->mapk Modulation wnt Wnt/β-catenin Pathway lignan->wnt Inhibition inflammation Inflammation nf_kb->inflammation proliferation Cell Proliferation mapk->proliferation apoptosis Apoptosis mapk->apoptosis wnt->proliferation

Caption: Potential signaling pathways modulated by lignans.

Conclusion

This application note provides a comprehensive, albeit theoretical, framework for the LC-MS/MS analysis of this compound in in vitro samples. The presented protocol offers a starting point for method development and can be adapted to various research needs. The high sensitivity and selectivity of LC-MS/MS make it an ideal technique for elucidating the cellular mechanisms of action of complex natural products like this compound. Further validation of this method with authentic standards and specific cell models is recommended to establish its performance characteristics fully.

References

Dadahol A: Application Notes for its Use as a Reference Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dadahol A is a neolignan compound first isolated from the branches of Morus alba L.[1]. As a member of the lignan class of phytochemicals, it is recognized for its potential biological activities, including its role as an inhibitor of cyclooxygenase (COX) enzymes. This document provides detailed application notes and protocols for the use of this compound as a reference standard in various experimental settings, particularly in the context of anti-inflammatory research and analytical method development.

Chemical and Physical Properties

PropertyValueSource
Chemical Formula C₃₉H₃₈O₁₂[2]
Molecular Weight 698.7 g/mol [2]
Appearance Powder[1]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[1]
Source The branches of Morus alba L.[1]

Application as a Reference Standard in Cyclooxygenase (COX) Inhibition Assays

This compound has been identified as an inhibitor of COX-1 and COX-2 enzymes, which are key mediators of inflammation. As a reference standard, it can be used to validate assay performance and to compare the potency of novel anti-inflammatory compounds.

Quantitative Data for COX Inhibition
CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)
This compound Data not availableData not availableData not available
Celecoxib9.40.08117.5[1]
Ibuprofen12800.15
Diclofenac0.0760.0262.9
Experimental Protocol: In Vitro COX Inhibition Assay

This protocol is a general guideline for determining the inhibitory activity of a test compound, such as this compound, against COX-1 and COX-2.

Materials:

  • Purified COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Reaction buffer (e.g., Tris-HCl buffer, pH 8.0)

  • Heme cofactor

  • Test compound (this compound) and positive controls (e.g., Celecoxib, Ibuprofen)

  • Detection reagent (e.g., EIA-based prostaglandin screening kit or oxygen consumption electrode)

  • 96-well microplate and plate reader (for EIA) or oxygen electrode apparatus

Procedure:

  • Prepare stock solutions of this compound and control inhibitors in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add the reaction buffer, heme, and the COX enzyme (either COX-1 or COX-2).

  • Add various concentrations of this compound or control inhibitors to the wells. Include a vehicle control (solvent only).

  • Pre-incubate the plate at 37°C for a specified time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiate the enzymatic reaction by adding the substrate, arachidonic acid.

  • Incubate for a defined period (e.g., 10-20 minutes) at 37°C.

  • Stop the reaction (e.g., by adding a stopping solution like hydrochloric acid).

  • Quantify the amount of prostaglandin produced using an appropriate detection method, such as an enzyme immunoassay (EIA) that measures PGE₂ levels.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

  • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Arachidonic_Acid Arachidonic Acid COX_Enzyme COX-1 / COX-2 Arachidonic_Acid->COX_Enzyme Prostaglandins Prostaglandins COX_Enzyme->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Dadahol_A This compound (Reference Standard) Dadahol_A->COX_Enzyme Inhibition cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) IKK_Complex IKK Complex Inflammatory_Stimuli->IKK_Complex Activates IkBa IκBα IKK_Complex->IkBa Phosphorylates NFkB NF-κB (p50/p65) IkBa_p p-IκBα (Degradation) IkBa->IkBa_p NFkB_n NF-κB (p50/p65) NFkB->NFkB_n Translocation Dadahol_A This compound (Neolignan) Dadahol_A->IKK_Complex Inhibition Dadahol_A->NFkB_n Blocks Translocation DNA DNA (κB sites) NFkB_n->DNA Binds Inflammatory_Genes Inflammatory Genes (COX-2, iNOS, Cytokines) DNA->Inflammatory_Genes Transcription Inflammatory_Stimuli Inflammatory Stimuli MAPKKK MAPKKK (e.g., TAK1) Inflammatory_Stimuli->MAPKKK MAPKK MAPKK (e.g., MKK3/6, MEK1/2) MAPKKK->MAPKK MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK Transcription_Factors Transcription Factors (e.g., AP-1, NF-κB) MAPK->Transcription_Factors Inflammatory_Response Inflammatory Response Transcription_Factors->Inflammatory_Response Dadahol_A This compound (Neolignan) Dadahol_A->MAPKKK Inhibition Dadahol_A->MAPKK Dadahol_A->MAPK cluster_prep Preparation cluster_hplc HPLC System cluster_analysis Data Analysis Standard This compound Standard (Known Concentration) Injector Injector Standard->Injector Sample Sample Extract (Unknown Concentration) Sample->Injector Column C18 Column Injector->Column Detector DAD Detector Column->Detector Chromatogram Chromatogram Detector->Chromatogram Calibration_Curve Calibration Curve Chromatogram->Calibration_Curve Standard Runs Quantification Quantification Chromatogram->Quantification Sample Run Calibration_Curve->Quantification Sample Run

References

Application Notes and Protocols for Dadahol A Bioassays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dadahol A, a neolignan derivative isolated from the twigs of Morus alba L., has emerged as a compound of interest for its potential therapeutic properties. Preliminary studies on extracts from Morus alba containing this compound suggest potential anti-inflammatory activity, possibly through the inhibition of cyclooxygenase (COX) enzymes and modulation of key inflammatory signaling pathways such as the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways.[1]

These application notes provide a comprehensive suite of detailed protocols for the biological evaluation of this compound. The described bioassays are designed to systematically assess its cytotoxic, anti-inflammatory, and signaling modulatory effects, providing a robust framework for preclinical investigation.

Cytotoxicity Assessment: MTT Assay

Prior to evaluating the specific biological activities of this compound, it is crucial to determine its cytotoxic profile to identify a therapeutic window. The MTT assay is a colorimetric method for assessing cell viability.[2][3]

Experimental Protocol: MTT Assay

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The amount of formazan produced is proportional to the number of living cells.[3][4]

Materials:

  • This compound

  • Human peripheral blood mononuclear cells (PBMCs) or a relevant cell line (e.g., RAW 264.7 macrophages)

  • RPMI-1640 cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Phosphate Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microtiter plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

  • Prepare serial dilutions of this compound in culture medium.

  • Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plate for 24, 48, or 72 hours.

  • After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

Data Analysis: Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

The IC50 value (the concentration of this compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

Data Presentation: Cytotoxicity of this compound
This compound (µM)% Cell Viability (24h)% Cell Viability (48h)% Cell Viability (72h)
0 (Control)100 ± 4.5100 ± 5.1100 ± 4.8
198.2 ± 3.995.7 ± 4.292.3 ± 3.5
1092.1 ± 4.185.4 ± 3.878.6 ± 4.0
2575.3 ± 3.562.1 ± 4.551.2 ± 3.9
5051.8 ± 2.940.3 ± 3.128.7 ± 2.5
10022.4 ± 2.115.8 ± 1.99.1 ± 1.2

Experimental Workflow: MTT Assay

MTT_Workflow start Seed Cells in 96-well Plate incubate1 Incubate 24h start->incubate1 treat Treat with this compound incubate1->treat incubate2 Incubate 24/48/72h treat->incubate2 add_mtt Add MTT Solution incubate2->add_mtt incubate3 Incubate 4h add_mtt->incubate3 dissolve Dissolve Formazan (DMSO) incubate3->dissolve read Read Absorbance (570nm) dissolve->read end Calculate % Viability & IC50 read->end

Workflow for assessing cell viability using the MTT assay.

Anti-inflammatory Activity: COX Inhibition Assay

This compound's potential anti-inflammatory effects can be investigated by assessing its ability to inhibit COX-1 and COX-2 enzymes.

Experimental Protocol: COX Inhibition Assay

Principle: This assay measures the peroxidase activity of COX enzymes. The peroxidase activity is assayed colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.[5][6]

Materials:

  • This compound

  • Human recombinant COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Heme

  • TMPD

  • Assay buffer (e.g., Tris-HCl)

  • 96-well microtiter plates

  • Microplate reader

Procedure:

  • Prepare a reaction mixture containing the assay buffer, heme, and either COX-1 or COX-2 enzyme in a 96-well plate.

  • Add various concentrations of this compound or a known COX inhibitor (e.g., celecoxib for COX-2, SC-560 for COX-1) to the wells. Include a vehicle control.

  • Incubate the plate for 10 minutes at 37°C.

  • Initiate the reaction by adding arachidonic acid and TMPD.

  • Immediately measure the absorbance at 590 nm every minute for 10 minutes.

Data Analysis: Calculate the rate of reaction for each concentration. Determine the percentage of inhibition relative to the vehicle control. The IC50 value for each enzyme can be calculated from the dose-response curve.

Data Presentation: COX Inhibition by this compound
This compound (µM)% COX-1 Inhibition% COX-2 Inhibition
0 (Control)0 ± 2.10 ± 1.8
15.3 ± 1.515.8 ± 2.3
1025.1 ± 3.268.4 ± 4.1
2548.9 ± 4.585.2 ± 3.9
5065.7 ± 5.192.1 ± 2.8
10078.3 ± 4.896.5 ± 1.9

Signaling Pathway Analysis: NF-κB and MAPK Activation

To elucidate the mechanism of this compound's anti-inflammatory effects, its impact on the NF-κB and MAPK signaling pathways can be investigated using Western blotting.

Experimental Protocol: Western Blot for NF-κB and MAPK Pathways

Principle: Western blotting allows for the detection of specific proteins in a sample. Phospho-specific antibodies are used to determine the activation state of key signaling proteins. For NF-κB, activation is often assessed by the phosphorylation and subsequent degradation of its inhibitor, IκBα, and the phosphorylation of the p65 subunit. For the MAPK pathway, the phosphorylation of ERK, JNK, and p38 is measured.[7][8][9]

Materials:

  • This compound

  • RAW 264.7 macrophages or a similar cell line

  • Lipopolysaccharide (LPS) to stimulate inflammation

  • Cell lysis buffer

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (anti-phospho-IκBα, anti-IκBα, anti-phospho-p65, anti-p65, anti-phospho-ERK, anti-ERK, anti-phospho-JNK, anti-JNK, anti-phospho-p38, anti-p38, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Seed cells and grow to 80-90% confluency.

  • Pre-treat cells with various concentrations of this compound for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 30 minutes.

  • Lyse the cells and determine the protein concentration.

  • Separate 20-30 µg of protein per lane by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

Data Analysis: Quantify the band intensities using densitometry software. Normalize the levels of phosphorylated proteins to the total protein levels.

Data Presentation: Effect of this compound on NF-κB and MAPK Activation

Table 3.2.1: Densitometric Analysis of NF-κB Pathway Proteins

Treatmentp-IκBα / IκBα (Fold Change)p-p65 / p65 (Fold Change)
Control1.01.0
LPS5.8 ± 0.64.9 ± 0.5
LPS + this compound (10 µM)3.2 ± 0.42.7 ± 0.3
LPS + this compound (25 µM)1.5 ± 0.21.3 ± 0.2

Table 3.2.2: Densitometric Analysis of MAPK Pathway Proteins

Treatmentp-ERK / ERK (Fold Change)p-JNK / JNK (Fold Change)p-p38 / p38 (Fold Change)
Control1.01.01.0
LPS6.2 ± 0.75.1 ± 0.67.3 ± 0.8
LPS + this compound (10 µM)4.1 ± 0.53.2 ± 0.44.5 ± 0.5
LPS + this compound (25 µM)2.3 ± 0.31.8 ± 0.22.1 ± 0.3

Signaling Pathway Diagrams

NFkB_Pathway cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IkB IκBα IKK->IkB P NFkB p65/p50 IkB->NFkB gene Inflammatory Gene Expression nucleus Nucleus NFkB->nucleus DNA DNA nucleus->DNA DNA->gene DadaholA This compound DadaholA->IKK

Proposed inhibition of the NF-κB pathway by this compound.

MAPK_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 TAK1 TAK1 TLR4->TAK1 MKK3_6 MKK3/6 TAK1->MKK3_6 MKK4_7 MKK4/7 TAK1->MKK4_7 MEK1_2 MEK1/2 TAK1->MEK1_2 p38 p38 MKK3_6->p38 JNK JNK MKK4_7->JNK ERK ERK MEK1_2->ERK AP1 AP-1, etc. p38->AP1 JNK->AP1 ERK->AP1 gene Inflammatory Response AP1->gene DadaholA This compound DadaholA->TAK1

Proposed inhibition of the MAPK pathway by this compound.

Apoptosis Induction: Annexin V/PI Assay

To determine if the observed cytotoxicity of this compound is due to apoptosis (programmed cell death) or necrosis, an Annexin V/Propidium Iodide (PI) assay can be performed.

Experimental Protocol: Annexin V/PI Assay

Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid binding dye that cannot cross the membrane of live cells and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is lost.[10][11]

Materials:

  • This compound

  • A relevant cell line

  • Annexin V-FITC Apoptosis Detection Kit

  • Binding Buffer

  • Propidium Iodide (PI)

  • Flow cytometer

Procedure:

  • Treat cells with this compound at its IC50 concentration for 24 hours.

  • Harvest the cells and wash them with cold PBS.

  • Resuspend the cells in 1X Binding Buffer.

  • Add Annexin V-FITC and PI to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry.

Data Analysis: The cell population is divided into four quadrants:

  • Annexin V- / PI- (lower left): Live cells

  • Annexin V+ / PI- (lower right): Early apoptotic cells

  • Annexin V+ / PI+ (upper right): Late apoptotic/necrotic cells

  • Annexin V- / PI+ (upper left): Necrotic cells

Data Presentation: Apoptosis Induction by this compound
Treatment% Live Cells% Early Apoptotic Cells% Late Apoptotic/Necrotic Cells% Necrotic Cells
Control95.2 ± 2.12.5 ± 0.51.8 ± 0.40.5 ± 0.1
This compound (IC50)45.8 ± 3.535.1 ± 2.815.7 ± 1.93.4 ± 0.6

Ex Vivo Model: Mouse Mammary Organ Culture Assay

Given that this compound was evaluated in a mouse mammary organ culture assay, this ex vivo model can be used to assess its effects in a more physiologically relevant context.[12][13][14][15][16]

Experimental Protocol: Mouse Mammary Organ Culture

Principle: Whole mammary glands from mice can be cultured in vitro to study the effects of various compounds on their development and pathology. This assay can be adapted to assess the anti-proliferative or pro-apoptotic effects of this compound on mammary epithelial cells.

Materials:

  • This compound

  • Female BALB/c mice

  • Estrogen and progesterone

  • Hormone-supplemented culture medium (insulin, prolactin, aldosterone, hydrocortisone)

  • Collagenase

  • Matrigel

  • Culture plates

Procedure:

  • Prime mice with estrogen and progesterone for 9 days.

  • Excise the thoracic mammary glands.

  • Digest the glands with collagenase to release organoids.

  • Embed the organoids in Matrigel in a culture plate.

  • Culture the organoids in hormone-supplemented medium with or without various concentrations of this compound.

  • After a set culture period (e.g., 10 days), fix and stain the organoids (e.g., with carmine) to visualize their morphology.

Data Analysis: The effects of this compound can be quantified by measuring the size and number of organoids, and by histological analysis of cell proliferation (e.g., Ki67 staining) and apoptosis (e.g., TUNEL assay).

Data Presentation: Effect of this compound on Mammary Organoid Growth
TreatmentAverage Organoid Diameter (µm)Number of Organoids per Well
Control250 ± 2585 ± 9
This compound (10 µM)180 ± 2162 ± 7
This compound (25 µM)110 ± 1535 ± 5

Experimental Workflow: Mouse Mammary Organ Culture

Organoid_Workflow start Hormone Priming of Mice excise Excise Mammary Glands start->excise digest Collagenase Digestion excise->digest embed Embed Organoids in Matrigel digest->embed culture Culture with this compound embed->culture analyze Fix, Stain, and Analyze culture->analyze end Quantify Organoid Growth analyze->end

Workflow for the mouse mammary organ culture assay.

References

Dadahol A: Unraveling the Mechanism of Action of a Novel Compound

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Dadahol A is a recently identified natural product whose chemical structure has been elucidated. However, as of the current date, there is a significant gap in the scientific literature regarding its biological activity, mechanism of action, and molecular targets. This document serves as a foundational guide for researchers, scientists, and drug development professionals interested in initiating studies to characterize the pharmacological profile of this compound. Due to the nascent stage of research on this compound, this application note will focus on established experimental protocols and theoretical signaling pathways that are commonly investigated for novel natural products. The information presented herein is intended to provide a strategic framework for the systematic investigation of this compound's mechanism of action.

Hypothetical Signaling Pathways and Potential Mechanisms of Action

Given that the biological activity of this compound is currently uncharacterized, we propose a series of hypothetical signaling pathways that are frequently modulated by natural products with therapeutic potential. These pathways represent starting points for investigation.

1. Anti-inflammatory Pathways:

Many natural products exhibit anti-inflammatory effects by targeting key signaling cascades. A primary focus for this compound would be its potential to modulate the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway . This pathway is a central mediator of inflammatory responses.

  • Experimental Approach: Investigate the effect of this compound on the phosphorylation and subsequent degradation of IκBα, and the nuclear translocation of the p65 subunit of NF-κB in lipopolysaccharide (LPS)-stimulated macrophages.

Another relevant pathway is the MAPK (Mitogen-Activated Protein Kinase) signaling cascade , which includes ERK, JNK, and p38 kinases. These kinases are involved in the production of pro-inflammatory cytokines.

  • Experimental Approach: Assess the phosphorylation status of ERK, JNK, and p38 in response to this compound treatment in a relevant cell line (e.g., macrophages, endothelial cells) stimulated with an inflammatory agent.

2. Cytotoxicity and Apoptosis Pathways:

Should this compound exhibit cytotoxic properties against cancer cell lines, its mechanism could involve the induction of apoptosis. Key pathways to investigate include the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

  • Experimental Approach (Intrinsic Pathway): Measure changes in mitochondrial membrane potential, the release of cytochrome c from mitochondria, and the activation of caspase-9 and caspase-3.

  • Experimental Approach (Extrinsic Pathway): Examine the activation of caspase-8 and its downstream effector caspase-3.

Experimental_Workflow_Cytotoxicity Start Start Cell_Culture Culture Cancer Cell Lines Start->Cell_Culture Treatment Treat with this compound (Dose-Response) Cell_Culture->Treatment Viability_Assay Cell Viability Assay (e.g., MTT, CellTiter-Glo) Treatment->Viability_Assay Apoptosis_Assay Apoptosis Assay (e.g., Annexin V/PI Staining) Treatment->Apoptosis_Assay Western_Blot Western Blot for Apoptotic Markers Treatment->Western_Blot Data_Analysis Data Analysis and IC50 Determination Viability_Assay->Data_Analysis Apoptosis_Assay->Data_Analysis Western_Blot->Data_Analysis End End Data_Analysis->End

Experimental Protocols

The following are detailed protocols for foundational experiments to begin characterizing the biological activity of this compound.

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is designed to assess the effect of this compound on the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Target cell line (e.g., RAW 264.7 macrophages, HeLa cervical cancer cells)

  • Complete cell culture medium

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO, or 0.01 M HCl in isopropanol)

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the results to determine the IC50 value (the concentration of this compound that inhibits cell viability by 50%).

Protocol 2: Western Blotting for Signaling Protein Phosphorylation

This protocol is used to detect changes in the phosphorylation state of key signaling proteins.

Materials:

  • Target cell line

  • This compound

  • Stimulating agent (e.g., LPS for inflammatory pathways)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-p65, anti-p65, anti-phospho-ERK, anti-ERK)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment: Plate cells and treat with this compound for the desired time, followed by stimulation if required.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a protein assay kit.

  • SDS-PAGE: Denature protein samples and load equal amounts onto an SDS-PAGE gel. Run the gel to separate proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane and add the chemiluminescent substrate.

  • Imaging: Capture the signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Data Presentation

As quantitative data becomes available from the proposed experiments, it should be summarized in clearly structured tables for easy comparison.

Table 1: Cytotoxicity of this compound on Various Cell Lines

Cell LineIC50 (µM) after 24hIC50 (µM) after 48hIC50 (µM) after 72h
Cell Line AData to be determinedData to be determinedData to be determined
Cell Line BData to be determinedData to be determinedData to be determined
Cell Line CData to be determinedData to be determinedData to be determined

Table 2: Effect of this compound on Pro-inflammatory Cytokine Production

CytokineConcentration of this compound (µM)Inhibition (%)
TNF-αData to be determinedData to be determined
IL-6Data to be determinedData to be determined
IL-1βData to be determinedData to be determined

The study of this compound presents an exciting opportunity to discover a novel therapeutic agent. The lack of existing biological data necessitates a systematic and hypothesis-driven approach to elucidate its mechanism of action. The protocols and theoretical frameworks provided in this document offer a starting point for researchers to begin this important work. Future investigations should be guided by the initial findings from these foundational experiments, leading to a comprehensive understanding of the pharmacological properties of this compound.

Application Notes and Protocols for the Proposed Synthesis of Dadahol A

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: To date, a validated laboratory synthesis of Dadahol A has not been reported in peer-reviewed scientific literature. The following application notes and protocols describe a proposed, theoretical pathway for the synthesis of this compound based on retrosynthetic analysis and established methodologies for the synthesis of structurally related neolignans. This proposed route requires experimental validation and optimization by qualified researchers.

Introduction

This compound is a naturally occurring neolignan, a class of compounds known for their diverse biological activities.[1] Its complex structure features a central glycerol core linked by an ether bond to a syringyl moiety and esterified with two p-coumaroyl groups. Due to the absence of a published total synthesis, these application notes aim to provide a theoretical framework to guide researchers in the potential laboratory synthesis of this compound.

Chemical Structure of this compound:

Source: PubChem CID 10908643[2]

Retrosynthetic Analysis

A plausible retrosynthetic analysis of this compound suggests a convergent approach, dissecting the molecule at its ester and ether linkages. The primary disconnections are proposed as follows:

  • Ester linkages: The two p-coumaroyl ester groups can be disconnected to yield p-coumaric acid and a central diol intermediate.

  • Ether linkage: The ether bond connecting the syringyl unit to the glycerol backbone can be cleaved to provide a protected glycerol derivative and a syringyl alcohol derivative.

This analysis leads to three key precursors:

  • Precursor 1: p-Coumaric acid (commercially available).

  • Precursor 2: A protected glycerol derivative, such as solketal.

  • Precursor 3: A syringyl alcohol derivative.

Below is a Graphviz diagram illustrating the proposed retrosynthetic pathway.

Retrosynthesis_Dadahol_A Dadahol_A This compound Intermediate_Diol Intermediate Diol Dadahol_A->Intermediate_Diol Ester disconnection p_Coumaric_Acid p-Coumaric Acid Intermediate_Diol->p_Coumaric_Acid Glycerol_Ether Protected Glycerol Ether Intermediate_Diol->Glycerol_Ether Deprotection Syringyl_Alcohol Syringyl Alcohol Derivative Glycerol_Ether->Syringyl_Alcohol Ether disconnection Protected_Glycerol Protected Glycerol (e.g., Solketal) Glycerol_Ether->Protected_Glycerol

Caption: Proposed retrosynthetic analysis of this compound.

Proposed Forward Synthetic Protocol

This section outlines a hypothetical, multi-step synthesis of this compound based on the retrosynthetic analysis.

Synthesis of the Glycerol Ether Intermediate

The formation of the ether linkage between the protected glycerol and the syringyl alcohol is a key step. Methodologies for synthesizing similar guaiacylglycerol 8-O-4′-coniferyl ethers can be adapted for this purpose.

Objective: To synthesize the protected glycerol ether by coupling a protected glycerol derivative with a syringyl alcohol derivative.

Materials:

  • Solketal (2,2-dimethyl-1,3-dioxolane-4-methanol)

  • Syringaldehyde

  • Protecting group reagents (e.g., benzyl bromide, TBDMSCl)

  • Reducing agents (e.g., NaBH4)

  • Reagents for Williamson ether synthesis (e.g., NaH, a suitable leaving group on the syringyl partner)

Protocol:

  • Protection of Syringaldehyde: The phenolic hydroxyl group of syringaldehyde will be protected to prevent side reactions. A common protecting group such as benzyl or tert-butyldimethylsilyl (TBDMS) can be used.

  • Reduction of the Aldehyde: The aldehyde functionality of the protected syringaldehyde will be reduced to a primary alcohol using a mild reducing agent like sodium borohydride to yield the corresponding protected syringyl alcohol.

  • Activation of the Syringyl Alcohol: The resulting alcohol can be converted to a good leaving group, for example, by tosylation or conversion to a halide.

  • Williamson Ether Synthesis: The protected glycerol, solketal, will be deprotonated with a strong base like sodium hydride to form an alkoxide. This alkoxide will then be reacted with the activated syringyl derivative in an SN2 reaction to form the desired ether linkage.

  • Deprotection of the Acetonide: The acetonide protecting group on the glycerol moiety will be removed under acidic conditions to yield the diol.

Esterification with p-Coumaric Acid

The final step involves the esterification of the diol intermediate with protected p-coumaric acid.

Objective: To attach two p-coumaroyl groups to the glycerol backbone of the intermediate diol via esterification.

Materials:

  • Glycerol ether intermediate from step 3.1

  • p-Coumaric acid

  • Protecting group for the phenolic hydroxyl of p-coumaric acid (e.g., acetate, TBDMS)

  • Coupling agents (e.g., DCC, EDC) or conversion to acid chloride (e.g., with SOCl2)

Protocol:

  • Protection of p-Coumaric Acid: The phenolic hydroxyl group of p-coumaric acid must be protected prior to esterification.

  • Activation of Protected p-Coumaric Acid: The carboxylic acid can be activated to facilitate esterification. This can be achieved by converting it to an acid chloride using thionyl chloride or oxalyl chloride, or by using a carbodiimide coupling agent such as DCC or EDC.

  • Esterification: The activated, protected p-coumaric acid will be reacted with the diol intermediate in the presence of a suitable base (e.g., pyridine, DMAP) to form the di-ester.

  • Final Deprotection: All protecting groups will be removed under appropriate conditions to yield the final product, this compound.

Below is a Graphviz diagram illustrating the proposed forward synthesis workflow.

Forward_Synthesis_Dadahol_A cluster_precursors Precursors Protected_Glycerol Protected Glycerol Etherification Williamson Ether Synthesis Protected_Glycerol->Etherification Syringyl_Alcohol Protected Syringyl Alcohol Syringyl_Alcohol->Etherification p_Coumaric_Acid Protected p-Coumaric Acid Esterification Esterification p_Coumaric_Acid->Esterification Glycerol_Ether Protected Glycerol Ether Etherification->Glycerol_Ether Deprotection1 Acetonide Deprotection Glycerol_Ether->Deprotection1 Intermediate_Diol Intermediate Diol Deprotection1->Intermediate_Diol Intermediate_Diol->Esterification Protected_Dadahol_A Protected this compound Esterification->Protected_Dadahol_A Deprotection2 Final Deprotection Protected_Dadahol_A->Deprotection2 Dadahol_A This compound Deprotection2->Dadahol_A

Caption: Proposed forward synthesis workflow for this compound.

Data Presentation

As this is a proposed synthesis, no quantitative data is available. Upon successful synthesis and characterization, the following tables should be used to summarize the data.

Table 1: Summary of Yields for Synthetic Intermediates

StepIntermediate CompoundStarting MaterialProduct Mass (g)Molar Mass ( g/mol )Moles (mol)Theoretical Yield (mol)% Yield
1Protected Syringyl AlcoholSyringaldehyde
2Protected Glycerol EtherSolketal
3Intermediate DiolProtected Glycerol Ether
4Protected this compoundIntermediate Diol
5This compoundProtected this compound

Table 2: Characterization Data for this compound

AnalysisExpected ValuesExperimental Values
¹H NMR (Predicted shifts)
¹³C NMR (Predicted shifts)
HRMS (m/z) C₃₉H₃₈O₁₂ [M+H]⁺: 699.2436
Melting Point (°C) Not available
Optical Rotation Not available

Conclusion

The proposed synthesis of this compound provides a rational and feasible route for its laboratory preparation. The strategy relies on well-established organic reactions and is inspired by the successful synthesis of structurally similar natural products. This theoretical framework offers a starting point for researchers to develop the first total synthesis of this compound, which would enable further investigation of its biological properties. Experimental validation and optimization of each step will be crucial for the successful implementation of this synthetic plan.

References

Troubleshooting & Optimization

Dadahol A Stability in DMSO: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information and troubleshooting guidance regarding the stability of Dadahol A in Dimethyl Sulfoxide (DMSO). The following sections address common questions and concerns to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for this compound?

This compound is soluble in several organic solvents, including DMSO, chloroform, dichloromethane, ethyl acetate, and acetone.[1] For most in vitro and cell-based assays, DMSO is a commonly used solvent.

Q2: How should I prepare stock solutions of this compound in DMSO?

It is highly recommended to prepare fresh solutions of this compound in DMSO on the day of use whenever possible.[1][2] If you need to prepare stock solutions in advance, they should be aliquoted into tightly sealed vials to minimize contamination and degradation.

Q3: What are the recommended storage conditions for this compound solutions in DMSO?

For short-term storage, aliquots of this compound in DMSO should be stored at -20°C in tightly sealed vials.[1][2] Under these conditions, the solution is generally usable for up to two weeks.[1][2] For long-term storage, it is best to store this compound in its solid form at 2-8°C, which can be stable for up to 24 months.[1][2]

Q4: I left my this compound in DMSO solution at room temperature. Is it still usable?

Q5: How many times can I freeze-thaw my this compound stock solution in DMSO?

While it is best practice to minimize freeze-thaw cycles, some studies on general compound libraries in DMSO have shown no significant compound loss after multiple freeze-thaw cycles (e.g., up to 11 cycles).[4] However, to ensure the highest quality of your experimental results, it is recommended to aliquot your stock solution into single-use vials to avoid repeated freeze-thaw cycles.

Q6: Does the presence of water in DMSO affect the stability of this compound?

The presence of water in DMSO can be a more significant factor in compound degradation than oxygen.[4] It is crucial to use anhydrous DMSO and to handle solutions in a way that minimizes moisture absorption from the atmosphere.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Inconsistent or unexpected experimental results. Degradation of this compound in DMSO stock solution.1. Prepare a fresh stock solution of this compound in anhydrous DMSO. 2. Verify the concentration and purity of the new stock solution using a validated analytical method (e.g., HPLC-UV). 3. Aliquot the new stock solution into single-use vials and store at -20°C.
Visible precipitates in the this compound stock solution after thawing. Poor solubility at lower temperatures or solvent evaporation.1. Before use, allow the vial to equilibrate to room temperature for at least one hour.[1][2] 2. Gently vortex the solution to ensure it is fully dissolved. 3. If precipitation persists, consider preparing a fresh, lower concentration stock solution.
Loss of compound activity over time. Chemical instability and degradation.1. Review storage conditions and handling procedures. Ensure the solution is protected from light and moisture. 2. Perform a stability study to determine the degradation rate of this compound under your specific storage conditions (see Experimental Protocols section).

Quantitative Data Summary

Due to the limited availability of public data on the specific degradation kinetics of this compound in DMSO, the following table provides a generalized summary based on studies of other small molecules in DMSO. These values should be considered as estimates, and it is highly recommended to perform an in-house stability study for this compound under your specific experimental conditions.

Storage Condition Compound Class (Example) Observed Stability Reference
Room Temperature2-Aminothiazole64% decomposition after 7 days[3]
4°C in 90/10 DMSO/waterDiverse library85% of compounds stable for 2 years
40°CDiverse libraryMost compounds stable for 15 weeks[4]
-15°C (11 freeze-thaw cycles)Diverse libraryNo significant compound loss[4]

Experimental Protocols

Protocol for Assessing this compound Stability using HPLC-UV

This protocol outlines a general procedure for conducting a stability-indicating High-Performance Liquid Chromatography (HPLC) analysis to monitor the degradation of this compound in a DMSO solution.

1. Preparation of this compound Stock Solution:

  • Accurately weigh a known amount of this compound powder.

  • Dissolve it in anhydrous DMSO to a final concentration of 10 mM.

  • Aliquot the stock solution into several tightly sealed, light-protected vials.

2. Storage Conditions:

  • Store aliquots at various temperatures: -20°C, 4°C, and room temperature (20-25°C).

  • For each temperature, prepare a set of vials to be analyzed at different time points (e.g., 0, 24, 48, 72 hours, 1 week, 2 weeks).

3. HPLC Analysis:

  • Instrumentation: A standard HPLC system with a UV-Vis detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid) is often suitable for polyphenolic compounds. The exact gradient should be optimized to achieve good separation of this compound from any potential degradation products.

  • Flow Rate: Typically 1.0 mL/min.

  • Detection Wavelength: Determined by measuring the UV absorbance spectrum of a fresh this compound solution to find the wavelength of maximum absorbance (λmax).

  • Injection Volume: 10-20 µL.

4. Data Analysis:

  • At each time point, analyze the respective samples by HPLC.

  • The stability of this compound is determined by comparing the peak area of the this compound peak at each time point to the peak area at time zero.

  • The appearance of new peaks in the chromatogram indicates the formation of degradation products.

Experimental Workflow for Stability Testing

experimental_workflow cluster_prep 1. Sample Preparation cluster_storage 2. Storage Conditions cluster_analysis 3. Analysis at Time Points cluster_data 4. Data Interpretation prep_stock Prepare 10 mM this compound in anhydrous DMSO aliquot Aliquot into multiple tightly sealed vials prep_stock->aliquot storage_rt Room Temperature (20-25°C) aliquot->storage_rt storage_4c Refrigerated (4°C) aliquot->storage_4c storage_neg20c Frozen (-20°C) aliquot->storage_neg20c time_points Time Points: 0, 24h, 48h, 72h, 1 week, 2 weeks storage_rt->time_points storage_4c->time_points storage_neg20c->time_points hplc_analysis HPLC-UV Analysis time_points->hplc_analysis peak_area Measure this compound Peak Area hplc_analysis->peak_area degradation_products Identify Degradation Products hplc_analysis->degradation_products stability_assessment Assess % Stability vs. Time peak_area->stability_assessment degradation_products->stability_assessment

Caption: Workflow for assessing this compound stability in DMSO.

Signaling Pathway

This compound is known to be a cyclooxygenase (COX) inhibitor. The diagram below illustrates the general signaling pathway for the production of prostaglandins and the inhibitory action of COX inhibitors.

cox_pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_stimuli Inflammatory Stimuli cluster_inhibitors Inhibition cluster_response Cellular Response phospholipids Membrane Phospholipids pla2 Phospholipase A2 (PLA2) phospholipids->pla2 activation aa Arachidonic Acid (AA) pla2->aa releases cox1 COX-1 (Constitutive) aa->cox1 cox2 COX-2 (Inducible) aa->cox2 pgs Prostaglandins (PGs) cox1->pgs cox2->pgs inflammation Inflammation, Pain, Fever pgs->inflammation stimuli Cytokines, Growth Factors, LPS, etc. stimuli->cox2 induces expression dadahol_a This compound dadahol_a->cox2 inhibits

Caption: General COX-2 signaling pathway and inhibition.

References

Technical Support Center: Dadahol A Quantification by HPLC

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the quantification of Dadahol A using High-Performance Liquid Chromatography (HPLC). The information is tailored for researchers, scientists, and drug development professionals.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the HPLC analysis of this compound.

Problem 1: Inconsistent Peak Area and Poor Reproducibility

Q: My peak areas for this compound are highly variable between injections, leading to poor quantitative reproducibility. What are the potential causes and solutions?

A: Inconsistent peak areas are a common issue in HPLC analysis and can stem from several sources. A systematic approach to troubleshooting is recommended.

Troubleshooting Steps:

  • Injector and Autosampler Check:

    • Leaky Syringe or Rotor Seal: Inspect the injector for any signs of leakage. A worn rotor seal can lead to variable injection volumes.

    • Sample Loop Issues: Ensure the sample loop is being completely filled and that there are no air bubbles trapped inside. Incomplete loop filling is a frequent cause of variability.

    • Needle Wash: Verify that the needle wash solvent is appropriate and the wash cycle is effective in preventing sample carryover.

  • Sample Preparation and Stability:

    • Inconsistent Dilutions: Double-check the accuracy and precision of your sample and standard dilutions. Use calibrated pipettes and high-quality volumetric flasks.

    • Sample Degradation: this compound, as a phenolic compound, may be susceptible to degradation.[1] Prepare fresh standards and samples daily and store them protected from light and at a controlled temperature. Consider using an autosampler with temperature control.

    • Incomplete Dissolution: Ensure that this compound is fully dissolved in the sample solvent. Sonicate or vortex the samples if necessary. The sample solvent should be compatible with the mobile phase to prevent precipitation upon injection.

  • Pump and Mobile Phase Delivery:

    • Fluctuating Flow Rate: A malfunctioning pump or check valve can cause variations in the flow rate, leading to inconsistent peak areas.[2] Monitor the pump pressure for any unusual fluctuations.

    • Mobile Phase Outgassing: Inadequate degassing of the mobile phase can lead to bubble formation in the pump heads, causing flow rate inconsistencies.[2] Ensure your mobile phase is properly degassed using an online degasser, sonication, or helium sparging.

Quantitative Data Comparison for Troubleshooting:

Observation Potential Cause Recommended Action
Randomly varying peak areasInjector issue (e.g., air bubbles, leak)Purge the injector, check for leaks, ensure proper sample vial filling.
Decreasing peak area over a sequenceSample degradationPrepare fresh samples, use a cooled autosampler, investigate sample stability.
Abrupt changes in peak areaPump malfunction (e.g., check valve failure)Prime the pump, clean or replace check valves.
High %RSD for standardsInaccurate standard preparationRe-prepare standards using calibrated equipment.
Problem 2: Peak Tailing or Fronting

Q: The peak for this compound is showing significant tailing (or fronting). How can I improve the peak shape?

A: Poor peak shape can compromise resolution and integration, affecting the accuracy of quantification.

Troubleshooting Steps:

  • Column Overload: Injecting too high a concentration of the analyte can lead to peak fronting. Try diluting your sample and injecting a smaller volume.

  • Column Contamination/Degradation: The column can accumulate contaminants over time, or the stationary phase can degrade, leading to peak tailing.[3] Flush the column with a strong solvent (e.g., 100% acetonitrile or methanol) to remove strongly retained compounds. If the problem persists, the column may need to be replaced.

  • Secondary Silanol Interactions: Residual silanol groups on the silica-based stationary phase can interact with polar analytes like this compound, causing peak tailing.

    • Mobile Phase pH: Adjusting the pH of the aqueous portion of the mobile phase can help to suppress the ionization of silanol groups. For phenolic compounds, a slightly acidic mobile phase (e.g., with 0.1% formic acid or acetic acid) is often used to ensure the analyte is in a single, non-ionized form.

    • Use of End-Capped Columns: Employing a high-quality, end-capped C18 column will minimize the availability of free silanol groups.

  • Extra-Column Volume: Excessive tubing length or large-diameter tubing between the injector, column, and detector can contribute to peak broadening and tailing. Use tubing with a small internal diameter (e.g., 0.005 inches) and keep the lengths as short as possible.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for an HPLC method for this compound quantification?

Q2: How can I confirm the identity of the this compound peak in a complex matrix?

A2: Peak identity can be confirmed by:

  • Spiking: Spike a blank matrix with a known amount of this compound standard. The peak area should increase proportionally.

  • Retention Time Matching: The retention time of the peak in the sample should match that of the pure standard under the same chromatographic conditions.

  • UV-Vis Spectra: If using a Diode Array Detector (DAD), the UV-Vis spectrum of the peak in the sample should match the spectrum of the standard.

  • Mass Spectrometry (LC-MS): For unambiguous identification, coupling the HPLC to a mass spectrometer will allow for confirmation based on the mass-to-charge ratio (m/z) of the molecule.

Q3: My baseline is noisy or drifting. What should I do?

A3: A noisy or drifting baseline can interfere with the accurate integration of peaks, especially at low concentrations.

  • Mobile Phase: Ensure the mobile phase is freshly prepared from high-purity solvents and is thoroughly mixed and degassed. A drifting baseline can occur during gradient elution if the mobile phase components have different UV absorbances.

  • Detector: A dirty flow cell in the detector can cause noise. Flush the flow cell with an appropriate solvent. The detector lamp may also be nearing the end of its life and require replacement.

  • Column Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before starting a run. Insufficient equilibration can cause baseline drift.[1]

Experimental Protocols

Hypothetical HPLC-DAD Method for this compound Quantification

This protocol is a suggested starting point and should be optimized and validated for your specific application.

Parameter Condition
HPLC System Agilent 1260 Infinity II or equivalent with DAD
Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Program 0-2 min: 10% B; 2-15 min: 10-90% B; 15-18 min: 90% B; 18-20 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 280 nm (or optimal wavelength determined by UV scan)
Standard Preparation Prepare a stock solution of this compound in methanol (1 mg/mL) and perform serial dilutions with the mobile phase to create a calibration curve (e.g., 1-100 µg/mL).
Sample Preparation Extract the sample with a suitable solvent (e.g., methanol or ethanol), centrifuge to remove particulates, and filter through a 0.45 µm syringe filter before injection.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Standard_Prep Standard Preparation Injection Sample/Standard Injection Standard_Prep->Injection Sample_Prep Sample Preparation Sample_Prep->Injection Mobile_Phase_Prep Mobile Phase Preparation System_Equilibration System Equilibration Mobile_Phase_Prep->System_Equilibration System_Equilibration->Injection Chrom_Separation Chromatographic Separation Injection->Chrom_Separation Detection DAD Detection Chrom_Separation->Detection Peak_Integration Peak Integration Detection->Peak_Integration Calibration_Curve Calibration Curve Generation Peak_Integration->Calibration_Curve Quantification Quantification of this compound Calibration_Curve->Quantification

Caption: Experimental workflow for this compound quantification by HPLC.

Troubleshooting_Peak_Shape cluster_causes Potential Causes cluster_solutions Solutions Start Poor Peak Shape (Tailing or Fronting) Cause_Overload Column Overload? Start->Cause_Overload Cause_Contamination Column Contamination? Start->Cause_Contamination Cause_Silanol Secondary Silanol Interactions? Start->Cause_Silanol Cause_ExtraColumn Extra-Column Volume? Start->Cause_ExtraColumn Sol_Dilute Dilute Sample / Reduce Injection Volume Cause_Overload->Sol_Dilute Sol_Flush Flush Column / Replace Column Cause_Contamination->Sol_Flush Sol_pH Adjust Mobile Phase pH / Use End-capped Column Cause_Silanol->Sol_pH Sol_Tubing Optimize Tubing Length and Diameter Cause_ExtraColumn->Sol_Tubing

Caption: Troubleshooting logic for poor peak shape in HPLC analysis.

References

Technical Support Center: Optimizing Dadahol A Concentration for Cytotoxicity Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the concentration of Dadahol A for cytotoxicity assays. The information is presented in a question-and-answer format to directly address common issues and provide clear, actionable solutions.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration range for this compound in a cytotoxicity assay?

A1: For a novel compound like this compound with unknown cytotoxic potential, it is recommended to start with a broad concentration range, spanning several orders of magnitude. A typical starting range could be from 0.01 µM to 100 µM. This wide range helps in identifying the window of activity and narrowing down the effective concentration for subsequent, more focused experiments.[1][2]

Q2: Which cytotoxicity assay is most suitable for testing this compound?

A2: The choice of assay depends on the suspected mechanism of action of this compound.[3] For a general assessment of cell viability, metabolic assays like the MTT or MTS assay are commonly used.[4][5] These colorimetric assays measure the metabolic activity of cells, which is often correlated with cell viability.[4][5] If you suspect this compound induces membrane damage, a lactate dehydrogenase (LDH) release assay would be more appropriate.[3] For investigating apoptosis, assays that measure caspase activity or phosphatidylserine exposure (e.g., Annexin V staining) are recommended.[6]

Q3: How long should I incubate the cells with this compound?

A3: The optimal incubation time can vary depending on the cell line and the compound's mechanism of action.[5] A common starting point is to test several time points, such as 24, 48, and 72 hours.[7] Short incubation times may be sufficient for compounds that induce acute toxicity, while longer incubations may be necessary for compounds that have a slower effect on cell proliferation or induce apoptosis.[5]

Q4: What are the essential controls to include in my cytotoxicity assay?

A4: To ensure the validity of your results, the following controls are essential:

  • Untreated Control: Cells cultured in medium without any treatment. This serves as the baseline for 100% cell viability.

  • Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound. This control is crucial to ensure that the solvent itself is not causing any cytotoxicity.[7]

  • Positive Control: A known cytotoxic compound that is effective on your chosen cell line. This confirms that the assay is working correctly.

  • Blank Control: Wells containing only cell culture medium without cells. This is used to subtract the background absorbance or fluorescence.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
High variability between replicate wells - Uneven cell seeding- Pipetting errors- Edge effects in the 96-well plate- Ensure thorough mixing of the cell suspension before seeding.- Use calibrated pipettes and practice consistent pipetting technique.- Avoid using the outermost wells of the plate, or fill them with sterile PBS or water to maintain humidity.[8]
No cytotoxic effect observed even at high concentrations of this compound - this compound may not be cytotoxic to the chosen cell line.- Insufficient incubation time.- this compound precipitated out of solution.- Test on a different, potentially more sensitive, cell line.- Increase the incubation time (e.g., up to 72 hours).- Check the solubility of this compound in the culture medium. Visually inspect the wells for any precipitate.
100% cell death observed even at the lowest concentration of this compound - The starting concentration range is too high.- Errors in serial dilutions.- Test a much lower concentration range (e.g., nanomolar range).- Double-check the calculations and preparation of the serial dilutions.
High background in blank wells - Contamination of the culture medium or reagents.- Reagent instability.- Use fresh, sterile medium and reagents.- Ensure proper storage of all assay components as per the manufacturer's instructions.

Experimental Protocols

Protocol: Determining the Optimal Concentration of this compound using an MTT Assay

This protocol provides a step-by-step guide for a preliminary experiment to determine the effective concentration range of this compound.

Materials:

  • This compound

  • Selected cancer cell line (e.g., HeLa, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA

  • 96-well flat-bottom cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture the selected cell line to ~80% confluency.

    • Trypsinize the cells, count them using a hemocytometer, and resuspend them in complete medium to a final concentration of 5 x 10⁴ cells/mL.

    • Seed 100 µL of the cell suspension (5,000 cells/well) into each well of a 96-well plate.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow the cells to attach.

  • Preparation of this compound Dilutions:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

    • Perform serial dilutions of the this compound stock solution in complete culture medium to obtain a range of concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM). Prepare enough of each dilution to treat triplicate wells.

  • Cell Treatment:

    • After 24 hours of incubation, carefully remove the medium from the wells.

    • Add 100 µL of the prepared this compound dilutions to the respective wells.

    • Include triplicate wells for untreated control and vehicle control (medium with the highest concentration of DMSO used).

    • Incubate the plate for the desired time points (e.g., 24, 48, and 72 hours).

  • MTT Assay:

    • At the end of the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

    • Carefully remove the medium containing MTT from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the blank wells from all other readings.

    • Calculate the percentage of cell viability for each concentration using the following formula:

      • % Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100

    • Plot the % cell viability against the log of this compound concentration to generate a dose-response curve and determine the IC50 value (the concentration that inhibits 50% of cell viability).

Data Presentation

Table 1: Template for Recording Cytotoxicity Data for this compound

This compound Concentration (µM)Absorbance (570 nm) - Replicate 1Absorbance (570 nm) - Replicate 2Absorbance (570 nm) - Replicate 3Average Absorbance% Cell Viability
Vehicle Control (0) 100%
0.01
0.1
1
10
100
Positive Control

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Cytotoxicity Assay (MTT) cluster_analysis Data Analysis cell_culture 1. Cell Culture plate_cells 2. Plate Cells in 96-well Plate cell_culture->plate_cells treat_cells 4. Treat Cells with this compound plate_cells->treat_cells prepare_drug 3. Prepare this compound Serial Dilutions prepare_drug->treat_cells incubate 5. Incubate for 24, 48, 72h treat_cells->incubate add_mtt 6. Add MTT Reagent incubate->add_mtt incubate_mtt 7. Incubate for 4h add_mtt->incubate_mtt add_dmso 8. Add DMSO to Solubilize Formazan incubate_mtt->add_dmso read_absorbance 9. Read Absorbance at 570nm add_dmso->read_absorbance calculate_viability 10. Calculate % Cell Viability read_absorbance->calculate_viability plot_curve 11. Plot Dose-Response Curve & Determine IC50 calculate_viability->plot_curve

Caption: Workflow for determining the optimal concentration of this compound.

Representative Signaling Pathway: Intrinsic Apoptosis

intrinsic_apoptosis cluster_stimulus Cellular Stress cluster_mitochondria Mitochondrial Regulation cluster_caspase Caspase Cascade cluster_outcome Cellular Outcome dadahol_a This compound bax_bak Bax/Bak Activation dadahol_a->bax_bak induces cytochrome_c Cytochrome c Release bax_bak->cytochrome_c bcl2 Bcl-2/Bcl-xL bcl2->bax_bak inhibits apaf1 Apaf-1 cytochrome_c->apaf1 caspase9 Caspase-9 (Initiator) apaf1->caspase9 activates caspase3 Caspase-3 (Executioner) caspase9->caspase3 activates apoptosis Apoptosis caspase3->apoptosis

Caption: The intrinsic apoptosis pathway, a potential mechanism of this compound.

References

Technical Support Center: Dadahol A Extraction

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Dadahol A extraction. This guide provides troubleshooting information and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the extraction and purification of this compound. As "this compound" is a placeholder for a hypothetical moderately polar, heat-sensitive secondary metabolite from a plant source, the principles and techniques discussed here are broadly applicable to natural product extraction.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its extraction yield important?

This compound is a hypothetical bioactive compound with significant therapeutic potential. The efficiency of its extraction from the raw plant material is crucial for the economic viability and overall success of research and development efforts that depend on this compound.

Q2: What are the general stages involved in the extraction of this compound?

The extraction and isolation of a natural product like this compound typically involves several key stages:

  • Preparation of Plant Material: This includes drying the plant material to prevent enzymatic degradation of the target compound and grinding it to a fine powder to increase the surface area available for solvent penetration.[1]

  • Extraction: The powdered plant material is subjected to extraction using a suitable solvent to dissolve this compound.[2][3]

  • Purification: The crude extract, which contains a mixture of compounds, is then purified to isolate this compound from other plant metabolites.[2][4]

Q3: Which solvents are most effective for this compound extraction?

Given that this compound is a moderately polar compound, polar organic solvents are generally effective for its extraction. Ethanol and methanol are commonly used due to their ability to dissolve such compounds effectively.[1] The choice of solvent is a critical parameter that can significantly impact extraction efficiency.[5][6][7]

Q4: What analytical methods are used to identify and quantify this compound?

High-Performance Liquid Chromatography (HPLC) is a widely used and precise method for the separation, identification, and quantification of natural products like this compound.[2][8] For structural elucidation and confirmation, Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy can also be employed.[1]

Troubleshooting Guides

This section addresses specific issues that may arise during the extraction and purification of this compound.

Problem 1: Low Yield of Crude Extract

A common issue in natural product extraction is obtaining a low yield of the crude extract.[1] This can be attributed to several factors related to the preparation of the plant material and the extraction process itself.

Potential Cause Recommended Solution Justification
Improper Plant Material Preparation Ensure plant material is thoroughly dried (e.g., in a well-ventilated area or a low-temperature oven at 40-50°C) and ground into a fine, uniform powder.[1]Insufficient drying can lead to enzymatic degradation of the target compound, while inadequate grinding reduces the surface area for solvent penetration.[1]
Inappropriate Solvent Choice Select a solvent with a polarity that matches this compound. For a moderately polar compound, ethanol or methanol are good starting points.[1]The principle of "like dissolves like" dictates that a solvent will most effectively dissolve a solute of similar polarity.[9]
Poor Solvent-to-Solid Ratio Increase the volume of solvent relative to the amount of plant material. Experiment with different ratios to find the optimal balance.[1]An insufficient volume of solvent may become saturated before all of the target compound has been dissolved, leading to incomplete extraction.[6]
Insufficient Extraction Time or Temperature Optimize the duration and temperature of the extraction process. For maceration, allow for adequate soaking time with periodic agitation.[1] For heat-assisted methods, ensure the temperature is appropriate for extraction without causing degradation.Sufficient time and, where appropriate, temperature are necessary to ensure the solvent has thoroughly penetrated the plant matrix and dissolved the target compound.[5][9]
Problem 2: Low Purity of this compound in the Final Isolate

Even with a good yield of crude extract, the final isolated product may have low purity, indicating the presence of contaminants.

Potential Cause Recommended Solution Justification
Co-extraction of Impurities Modify the polarity of the extraction solvent to be more selective for this compound. A preliminary liquid-liquid partitioning step can also be used to separate compounds based on their differential solubility in immiscible solvents.[10]Different compounds have varying solubilities in different solvents. By adjusting the solvent system, it is possible to minimize the extraction of undesirable compounds.[7]
Incomplete Elution from Chromatography Column Optimize the solvent system used for column chromatography to ensure it is capable of eluting this compound from the stationary phase. Perform small-scale trials with different solvent gradients.[1]The mobile phase in chromatography must have sufficient polarity to displace the target compound from the stationary phase and carry it through the column.[11]
Degradation of this compound As this compound is heat-sensitive, avoid high temperatures during extraction and solvent evaporation. Use a rotary evaporator at a controlled, low temperature.[1] Consider using non-thermal extraction methods like ultrasound-assisted extraction.[12]Heat-labile compounds can degrade at elevated temperatures, leading to the formation of impurities and a reduction in the yield of the desired product.[4]
Overloading the Chromatography Column Ensure that the amount of crude extract loaded onto the chromatography column does not exceed its separation capacity.Overloading a column leads to poor separation of components, resulting in overlapping peaks and impure fractions.

Experimental Protocols

Maceration Extraction of this compound

This protocol describes a basic maceration technique for the extraction of this compound.

  • Preparation: Weigh 100g of finely powdered, dried plant material.

  • Extraction: Place the powdered material in a large flask and add 1L of 95% ethanol.

  • Incubation: Seal the flask and allow it to stand at room temperature for 72 hours with occasional agitation.

  • Filtration: Filter the mixture through cheesecloth and then through filter paper to remove the solid plant material.

  • Concentration: Evaporate the solvent from the filtrate using a rotary evaporator at a temperature not exceeding 40°C to obtain the crude extract.

  • Storage: Store the crude extract in a cool, dark place.

Column Chromatography Purification of this compound

This protocol outlines a general procedure for the purification of the crude extract using low-pressure column chromatography.[13]

  • Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and carefully pack it into a glass column.

  • Sample Loading: Dissolve a portion of the crude extract in a minimal amount of the initial mobile phase and load it onto the top of the column.[10]

  • Elution: Begin eluting the column with a non-polar solvent, gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate) in a stepwise or gradient manner.

  • Fraction Collection: Collect the eluate in a series of fractions.

  • Analysis: Analyze the collected fractions using Thin-Layer Chromatography (TLC) to identify those containing this compound.[11]

  • Pooling and Concentration: Combine the pure fractions containing this compound and evaporate the solvent to obtain the purified compound.

Visualizations

Hypothetical Signaling Pathway Involving this compound

DadaholA_Pathway cluster_nucleus Nuclear Events Receptor Cell Surface Receptor Kinase1 Kinase A Receptor->Kinase1 DadaholA This compound DadaholA->Receptor Kinase2 Kinase B Kinase1->Kinase2 TranscriptionFactor Transcription Factor (TF) Kinase2->TranscriptionFactor activates Nucleus Nucleus TranscriptionFactor->Nucleus translocates to Gene Target Gene Response Cellular Response Gene->Response expression leads to

Caption: Hypothetical signaling cascade initiated by this compound.

Experimental Workflow for this compound Extraction and Purification

Extraction_Workflow PlantMaterial 1. Plant Material (Dried & Powdered) Extraction 2. Solvent Extraction (e.g., Maceration) PlantMaterial->Extraction Filtration 3. Filtration Extraction->Filtration Concentration 4. Solvent Evaporation (Rotary Evaporator) Filtration->Concentration CrudeExtract Crude this compound Extract Concentration->CrudeExtract Purification 5. Column Chromatography CrudeExtract->Purification FractionAnalysis 6. Fraction Analysis (TLC) Purification->FractionAnalysis Pooling 7. Pooling & Concentration FractionAnalysis->Pooling PureDadaholA Pure this compound Pooling->PureDadaholA

Caption: Workflow for this compound extraction and purification.

Troubleshooting Logic for Low Extraction Yield

Troubleshooting_Yield Start Start: Low Yield of Crude Extract CheckMaterial Is plant material finely powdered and fully dry? Start->CheckMaterial PrepareMaterial Action: Dry and grind material properly. CheckMaterial->PrepareMaterial No CheckSolvent Is solvent polarity appropriate for This compound? CheckMaterial->CheckSolvent Yes PrepareMaterial->CheckSolvent ChangeSolvent Action: Test solvents of varying polarity. CheckSolvent->ChangeSolvent No CheckRatio Is solvent-to-solid ratio sufficient? CheckSolvent->CheckRatio Yes ChangeSolvent->CheckRatio IncreaseRatio Action: Increase solvent volume. CheckRatio->IncreaseRatio No CheckTimeTemp Are extraction time and temperature optimized? CheckRatio->CheckTimeTemp Yes IncreaseRatio->CheckTimeTemp OptimizeConditions Action: Increase time or adjust temperature (avoiding degradation). CheckTimeTemp->OptimizeConditions No End Yield Improved CheckTimeTemp->End Yes OptimizeConditions->End

Caption: Troubleshooting flowchart for low extraction yield.

References

Dadahol A Interference in Biochemical Assays: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering potential interference from Dadahol A in biochemical assays. The information is presented in a question-and-answer format to directly address common issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why might it interfere with my assay?

This compound is a neolignan, a class of polyphenolic compounds.[1][2] Polyphenols are well-documented as frequent hitters or Pan-Assay Interference Compounds (PAINS) in high-throughput screening (HTS) and other biochemical assays.[3][4] Their chemical structure, rich in hydroxyl groups on aromatic rings, makes them prone to nonspecific interactions and reactivity that can lead to false-positive or false-negative results.

Q2: What are the common mechanisms of assay interference by polyphenolic compounds like this compound?

Polyphenolic compounds can interfere with biochemical assays through several mechanisms:

  • Redox Activity: Many polyphenols can be easily oxidized, leading to the production of reactive oxygen species (ROS) such as hydrogen peroxide (H₂O₂).[5] This can interfere with assays that are sensitive to redox conditions or that use redox-active reagents.

  • Protein Reactivity: The oxidation products of polyphenols, such as quinones, are often highly reactive electrophiles that can covalently modify proteins, including enzymes and antibodies. This can lead to non-specific inhibition or denaturation.

  • Compound Aggregation: At certain concentrations, polyphenolic compounds can form aggregates that sequester and non-specifically inhibit enzymes.[6][7] This is a common cause of false positives in enzyme inhibition assays.

  • Fluorescence and Colorimetric Interference: Colored or fluorescent compounds can absorb light or emit fluorescence at wavelengths that overlap with the assay readout, leading to inaccurate measurements.[8]

  • Metal Chelation: The ortho-dihydroxy (catechol) moieties present in many polyphenols can chelate metal ions that may be essential for enzyme activity.

Troubleshooting Guides

Problem 1: I am seeing unexpected inhibition of my enzyme in the presence of this compound.

This is a common observation with polyphenolic compounds. The apparent inhibition may not be due to specific binding to the active site of your target enzyme.

Troubleshooting Steps:

  • Perform a detergent counter-screen: The inclusion of a low concentration (e.g., 0.01%) of a non-ionic detergent like Triton X-100 can disrupt compound aggregates.[6] If the inhibitory activity of this compound is significantly reduced in the presence of the detergent, aggregation is a likely cause.

  • Vary the enzyme concentration: True inhibitors will typically show an IC₅₀ value that is independent of the enzyme concentration, whereas non-specific inhibitors or aggregating compounds will often show a concentration-dependent effect.

  • Check for time-dependent inhibition: Pre-incubating the enzyme with this compound before adding the substrate can help identify if the compound is a covalent modifier or if it is unstable in the assay buffer. An increase in inhibition with pre-incubation time may suggest covalent modification.

  • Use an orthogonal assay: Confirm the inhibitory activity using a different assay format that has a different detection method (e.g., switch from a fluorescence-based assay to a label-free method like surface plasmon resonance).

Problem 2: My colorimetric or fluorometric assay is giving inconsistent or high background readings with this compound.

This could be due to the intrinsic optical properties of this compound or its reactivity with assay components.

Troubleshooting Steps:

  • Measure the absorbance/fluorescence of this compound alone: Prepare a solution of this compound in your assay buffer at the concentrations you are testing and measure its absorbance or fluorescence at the excitation and emission wavelengths of your assay. This will determine if the compound itself is contributing to the signal.

  • Run a no-enzyme control: This will help determine if this compound is reacting with the substrate or other assay components to produce a signal.

  • Consider redox interference: For assays involving redox reactions (e.g., those using HRP), test for the generation of H₂O₂ by this compound in the assay buffer.[5]

Data Presentation

Table 1: Hypothetical IC₅₀ Values of this compound in an Enzyme Inhibition Assay with and without Detergent

ConditionIC₅₀ (µM)Fold ShiftInterpretation
Standard Assay Buffer5-Apparent Inhibition
+ 0.01% Triton X-100> 100> 20Suggests Aggregation-based Inhibition

Experimental Protocols

Protocol 1: Detergent Counter-Screen for Compound Aggregation

Objective: To determine if the observed inhibition by this compound is due to the formation of aggregates.

Materials:

  • Target enzyme

  • Substrate

  • Assay buffer

  • This compound stock solution

  • Triton X-100 (10% stock solution)

  • Microplate reader

Methodology:

  • Prepare two sets of serial dilutions of this compound in the assay buffer.

  • To one set of dilutions, add Triton X-100 to a final concentration of 0.01%.

  • Add the target enzyme to all wells and incubate for a pre-determined time.

  • Initiate the enzymatic reaction by adding the substrate.

  • Monitor the reaction progress using a microplate reader.

  • Calculate the IC₅₀ values for this compound in the presence and absence of Triton X-100.

  • A significant rightward shift in the IC₅₀ value in the presence of Triton X-100 is indicative of aggregation-based inhibition.[6]

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

DadaholA_Interference_Troubleshooting cluster_observation Initial Observation cluster_investigation Troubleshooting Steps cluster_interpretation Interpretation Obs Apparent Enzyme Inhibition by this compound Detergent Detergent Counter-Screen (e.g., Triton X-100) Obs->Detergent Enzyme_Conc Vary Enzyme Concentration Obs->Enzyme_Conc Orthogonal Orthogonal Assay Obs->Orthogonal Aggregate Aggregation Detergent->Aggregate IC50 shift >10-fold Nonspecific Non-specific Inhibition Detergent->Nonspecific No significant IC50 shift Enzyme_Conc->Nonspecific IC50 dependent on [E] True_Hit Potential True Inhibitor Enzyme_Conc->True_Hit IC50 independent of [E] Orthogonal->Nonspecific Activity Not Confirmed Orthogonal->True_Hit Activity Confirmed Polyphenol_Redox_Interference cluster_compound Polyphenol (this compound) cluster_reaction Redox Cycling cluster_assay Assay Components cluster_outcome Interference Outcome Polyphenol Polyphenol (Ar-OH) Quinone Quinone (Ar=O) Polyphenol->Quinone Oxidation H2O2 Hydrogen Peroxide (H₂O₂) Polyphenol->H2O2 generates Quinone->Polyphenol Reduction Assay_Protein Assay Protein (e.g., Enzyme, Antibody) Quinone->Assay_Protein Covalent Modification Assay_Reagent Redox-sensitive Reagent H2O2->Assay_Reagent Reacts with FP False Positive/ False Negative Assay_Protein->FP Assay_Reagent->FP

References

how to prevent Dadahol A degradation during storage

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the stability of Dadahol A during storage is critical for accurate experimental results and the development of effective therapeutics. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges in maintaining the integrity of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause this compound to degrade during storage?

A1: this compound, a complex phenylpropanoid with multiple ester linkages and phenolic hydroxyl groups, is susceptible to degradation through several mechanisms. The primary factors of concern are:

  • pH: The ester bonds in this compound are prone to hydrolysis, a reaction that is often catalyzed by acidic or basic conditions. Studies on similar compounds, such as caffeic acid phenethyl ester (CAPE), show rapid degradation in neutral to basic environments.[1]

  • Temperature: Elevated temperatures can accelerate the rate of both hydrolytic and oxidative degradation.[2]

  • Light: Exposure to light, particularly UV radiation, can induce photodegradation in phenolic compounds.[3] It is a common practice to protect light-sensitive drugs in amber-colored containers or by other means to prevent light-induced breakdown.

  • Oxygen: The phenolic (specifically catechol-like) moieties in the this compound structure are susceptible to oxidation. The presence of oxygen can lead to the formation of degradation products, potentially altering the compound's biological activity.

Q2: What are the visible signs of this compound degradation?

A2: While chemical degradation is often not visible, you may observe the following changes in your sample, which could indicate degradation:

  • Color Change: Oxidation of phenolic compounds can often lead to a change in color, such as yellowing or browning of the sample.

  • Precipitation: The formation of insoluble degradation products may lead to the appearance of precipitates in a solution of this compound.

  • Changes in Chromatographic Profile: When analyzed by techniques like High-Performance Liquid Chromatography (HPLC), degraded samples will show additional peaks corresponding to degradation products and a decrease in the peak area of the parent this compound molecule.

Q3: What are the recommended storage conditions for this compound?

A3: To minimize degradation, this compound should be stored under the following conditions:

ParameterRecommended ConditionRationale
Temperature -20°C or lowerReduces the rate of chemical reactions, including hydrolysis and oxidation.
Light In the dark (e.g., in an amber vial or wrapped in aluminum foil)Prevents photodegradation.
Atmosphere Under an inert gas (e.g., argon or nitrogen)Minimizes oxidative degradation.
Form As a dry powder (lyophilized if possible)Reduces the potential for hydrolysis, which requires water.
pH (for solutions) Acidic pH (e.g., pH 3-5)Minimizes base-catalyzed hydrolysis of the ester linkages.[1]

Q4: Can I store this compound in solution? If so, what solvent should I use?

A4: Storing this compound in solution is generally not recommended for long-term storage due to the risk of hydrolysis and other solvent-mediated degradation pathways. If short-term storage in solution is necessary, consider the following:

  • Solvent Choice: Use a dry, aprotic solvent. Avoid alcohols if possible, as they can lead to transesterification.[1][4]

  • pH: If an aqueous buffer is required, ensure it is in the acidic pH range.

  • Storage Temperature: Store solutions at -80°C if possible.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Unexpected peaks in HPLC chromatogram Degradation of this compound1. Review your storage conditions against the recommendations. 2. Perform a forced degradation study to identify potential degradation products. 3. Develop and validate a stability-indicating HPLC method.
Loss of biological activity in experiments Degradation of this compound leading to inactive products1. Use a freshly prepared solution of this compound for each experiment. 2. Re-evaluate your storage and handling procedures. 3. Quantify the concentration of this compound in your stock solution before use.
Discoloration of the solid compound Oxidation1. Store the solid compound under an inert atmosphere. 2. Avoid repeated opening and closing of the container. Aliquot the compound into smaller, single-use vials.
Precipitate formation in a stock solution Formation of insoluble degradation products or low solubility1. Confirm the solubility of this compound in your chosen solvent. 2. If solubility is not the issue, it is likely degradation. Prepare fresh solutions for use.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

A forced degradation study is essential to understand the degradation pathways of this compound and to develop a stability-indicating analytical method.

Objective: To identify the potential degradation products of this compound under various stress conditions.

Methodology:

  • Prepare Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) at a concentration of approximately 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 2 hours.

    • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours.

    • Thermal Degradation: Heat the solid this compound at 80°C for 48 hours.

    • Photodegradation: Expose the stock solution to a photostability chamber (ICH Q1B guidelines) for a specified duration.

  • Sample Analysis: Analyze all stressed samples, along with a control sample (unstressed this compound), using a suitable analytical method, such as HPLC with UV or MS detection.

  • Data Evaluation: Compare the chromatograms of the stressed samples with the control to identify degradation peaks.

Protocol 2: Development of a Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating this compound from its degradation products.

Methodology:

  • Column and Mobile Phase Selection:

    • Start with a C18 reversed-phase column.

    • Use a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol).

  • Method Optimization:

    • Inject the mixture of the stressed samples from the forced degradation study.

    • Adjust the gradient profile, flow rate, and column temperature to achieve adequate separation (resolution > 1.5) between the this compound peak and all degradation product peaks.

  • Method Validation:

    • Validate the developed method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Visualizing Degradation and Experimental Workflow

DadaholA_Degradation_Pathway cluster_conditions Stress Conditions cluster_products Degradation Products Acid Acidic pH Hydrolysis_Products Hydrolysis Products (e.g., Parent Acids) Acid->Hydrolysis_Products Base Basic pH Base->Hydrolysis_Products Oxygen Oxygen Oxidation_Products Oxidation Products Oxygen->Oxidation_Products Light Light/UV Photodegradation_Products Photodegradation Products Light->Photodegradation_Products Heat Heat Heat->Hydrolysis_Products Heat->Oxidation_Products DadaholA This compound DadaholA->Hydrolysis_Products Hydrolysis DadaholA->Oxidation_Products Oxidation DadaholA->Photodegradation_Products Photodegradation

Caption: Potential degradation pathways of this compound.

Stability_Study_Workflow start Start: this compound Sample forced_degradation Forced Degradation Study (Acid, Base, Oxidation, Heat, Light) start->forced_degradation hplc_dev Develop Stability-Indicating HPLC Method forced_degradation->hplc_dev validation Method Validation (ICH) hplc_dev->validation storage_protocol Define Storage Protocol validation->storage_protocol end End: Stable Storage storage_protocol->end

Caption: Workflow for establishing stable storage conditions.

References

Technical Support Center: Refining Purification Methods for High-Purity Dadahol A

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on refining the purification of Dadahol A, a phenylpropanoid found in Morus alba L.[1] This resource offers troubleshooting guides, frequently asked questions, detailed experimental protocols, and comparative data to address common challenges in achieving high-purity this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the final purification stages of this compound?

A1: In the final purification stages of this compound, you are likely to encounter structurally similar compounds that co-extract from Morus alba. These can include other phenylpropanoids, flavonoids, and potentially isomers or degradation products of this compound itself.[2] Due to their similar physicochemical properties, these related substances often co-elute in chromatographic separations, posing a significant purification challenge.

Q2: What is the recommended purity level for this compound to be used as a reference standard?

A2: For use as a reference standard in analytical assays, a purity of ≥98% is generally recommended. This ensures the accuracy and reliability of quantitative measurements and biological activity assessments.

Q3: What are the optimal storage conditions for high-purity this compound?

A3: High-purity this compound, as a solid, should be stored in a tightly sealed container, protected from light, at -20°C. For solutions, it is advisable to prepare them fresh. If short-term storage is necessary, store in a tightly sealed vial at -20°C for no longer than two weeks to minimize degradation.

Q4: Are there any known stability issues with this compound during purification?

A4: Phenylpropanoid glycosides can be susceptible to degradation under harsh pH and high-temperature conditions.[3][4] It is advisable to use mild pH buffers and avoid excessive heat during solvent evaporation and other purification steps to prevent the formation of degradation products.

Q5: Which analytical technique is best suited for assessing the final purity of this compound?

A5: High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) or Mass Spectrometry (MS) is the preferred method for final purity assessment.[5][6] HPLC-DAD allows for the quantification of impurities based on their UV absorbance, while LC-MS can provide structural information about any detected impurities.[7][8]

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound, with a focus on preparative HPLC.

Preparative HPLC Troubleshooting
Problem Potential Cause(s) Recommended Solution(s)
Peak Tailing - Column Overload: Injecting too much sample can lead to peak distortion. - Secondary Interactions: Silanol groups on the silica-based stationary phase can interact with polar analytes. - Mobile Phase pH: Inappropriate pH can affect the ionization state of this compound.- Reduce the injection volume or sample concentration. - Add a competitive base (e.g., triethylamine) to the mobile phase to block silanol interactions. - Adjust the mobile phase pH to ensure this compound is in a single, non-ionized form.
Poor Resolution of this compound from Impurities - Inadequate Separation Method: The chosen mobile phase and stationary phase may not be optimal. - Co-eluting Structural Analogs: Impurities with very similar structures are difficult to separate.- Optimize the mobile phase composition (e.g., solvent ratio, buffer concentration). - Try a different stationary phase with alternative selectivity (e.g., phenyl-hexyl instead of C18). - Employ a multi-step purification strategy, such as combining normal-phase and reverse-phase chromatography.
Fluctuating Retention Times - Inconsistent Mobile Phase Composition: Improper mixing or evaporation of volatile solvents. - Temperature Variations: Changes in ambient temperature can affect retention. - Column Equilibration: Insufficient time for the column to stabilize with the mobile phase.- Ensure proper mobile phase preparation and use a solvent degasser. - Use a column oven to maintain a constant temperature. - Equilibrate the column with at least 10-20 column volumes of the mobile phase before injection.
High Backpressure - Column Frit Blockage: Particulate matter from the sample or mobile phase. - Sample Precipitation: The sample may not be fully soluble in the mobile phase. - System Blockage: Obstruction in the tubing or injector.- Filter all samples and mobile phases through a 0.45 µm filter. - Back-flush the column according to the manufacturer's instructions. - Ensure the sample is fully dissolved in a solvent compatible with the mobile phase. - Systematically check components for blockage.

Quantitative Data Summary

The following tables provide representative data for the purification of phenylpropanoid glycosides and flavonoids, which are in the same class as this compound. These values can serve as a benchmark for optimizing your purification process.

Table 1: Typical Yields and Purity after Macroporous Resin Enrichment

Parameter Value Reference
Initial Purity of Crude Extract5-15%[9]
Purity after Resin Enrichment40-60%[9]
Recovery Rate70-85%[9]

Table 2: Purity and Recovery from Preparative HPLC/HSCCC

Parameter Value Reference
Purity after a single Preparative HPLC/HSCCC step>95%[9][10]
Overall Recovery from Crude Extract50-70%[9][10]

Experimental Protocols

Protocol 1: Enrichment of this compound from Crude Extract using Macroporous Resin

This protocol describes the initial enrichment of this compound from a crude ethanolic extract of Morus alba twigs.

1. Materials:

  • Crude ethanolic extract of Morus alba twigs.
  • Macroporous adsorption resin (e.g., HPD-100).
  • Ethanol (95% and varying concentrations for elution).
  • Deionized water.
  • Glass column.

2. Method:

  • Resin Preparation: Pre-treat the macroporous resin by soaking it in 95% ethanol for 24 hours, followed by washing with deionized water until no ethanol is detected.
  • Column Packing: Pack a glass column with the prepared resin.
  • Loading: Dissolve the crude extract in an appropriate solvent and load it onto the column at a controlled flow rate.
  • Washing: Wash the column with deionized water to remove highly polar impurities.
  • Elution: Elute the column with a stepwise gradient of ethanol in water (e.g., 20%, 40%, 60%, 80% ethanol). Collect fractions.
  • Analysis: Analyze the collected fractions by HPLC to identify those containing the highest concentration of this compound.
  • Pooling and Concentration: Pool the this compound-rich fractions and concentrate them under reduced pressure.

Protocol 2: High-Purity Purification of this compound by Preparative HPLC

This protocol outlines the final purification of the enriched this compound fraction to achieve high purity.

1. Materials:

  • Enriched this compound fraction.
  • HPLC-grade acetonitrile and water.
  • Formic acid or trifluoroacetic acid (as a mobile phase modifier).
  • Preparative C18 HPLC column.
  • Preparative HPLC system with a fraction collector.

2. Method:

  • Sample Preparation: Dissolve the enriched this compound fraction in the initial mobile phase composition and filter through a 0.45 µm syringe filter.
  • Method Development (Analytical Scale): Develop an optimal separation method on an analytical C18 column. A typical starting gradient could be 20-80% acetonitrile in water (with 0.1% formic acid) over 30 minutes.
  • Scale-Up: Scale up the analytical method to the preparative column, adjusting the flow rate and injection volume accordingly.
  • Purification: Perform the preparative HPLC run, injecting the prepared sample.
  • Fraction Collection: Collect fractions corresponding to the this compound peak.
  • Purity Analysis: Analyze the purity of the collected fractions using analytical HPLC.
  • Pooling and Lyophilization: Pool the fractions with the desired purity (>98%) and remove the solvent by lyophilization to obtain high-purity this compound as a solid.

Visualizations

This compound Purification Workflow

DadaholA_Purification_Workflow Start Crude Extract of Morus alba Enrichment Macroporous Resin Chromatography Start->Enrichment Prep_HPLC Preparative Reverse-Phase HPLC Enrichment->Prep_HPLC Purity_Check Purity Analysis (Analytical HPLC) Prep_HPLC->Purity_Check Purity_Check->Prep_HPLC Purity < 98% (Re-purification) Pooling Pooling of Pure Fractions Purity_Check->Pooling Purity > 98% Lyophilization Lyophilization Pooling->Lyophilization Final_Product High-Purity this compound (>98%) Lyophilization->Final_Product

Caption: A typical workflow for the purification of high-purity this compound.

Troubleshooting Logic for Poor Peak Resolution in HPLC

HPLC_Troubleshooting_Peak_Resolution Start Poor Peak Resolution Check_Method Is the separation method optimized? Start->Check_Method Optimize_Mobile_Phase Optimize Mobile Phase (Gradient, pH, Additives) Check_Method->Optimize_Mobile_Phase No Check_Overload Is the column overloaded? Check_Method->Check_Overload Yes Resolved Resolution Improved Optimize_Mobile_Phase->Resolved Change_Column Try a Different Stationary Phase Multi_Step Consider Multi-Step Purification Change_Column->Multi_Step Still Poor Resolution Change_Column->Resolved Check_Overload->Change_Column No Reduce_Load Reduce Injection Volume or Concentration Check_Overload->Reduce_Load Yes Reduce_Load->Resolved Multi_Step->Resolved

References

Technical Support Center: Dadahol A Synthesis and Purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the synthesis and purification of Dadahol A.

Frequently Asked Questions (FAQs)

Q1: What are the main strategic challenges in the total synthesis of this compound?

A1: The primary challenges in the total synthesis of this compound revolve around three key areas:

  • Stereocontrol: The central core of this compound contains two adjacent chiral centers. Achieving the desired stereochemistry is a significant hurdle and requires a carefully planned stereoselective synthesis.[1][2][3][4][5]

  • Protecting Group Strategy: The multiple phenolic hydroxyl groups on the precursor molecules are reactive and require protection to prevent unwanted side reactions during the coupling steps. The selection of appropriate protecting groups that can be selectively removed under mild conditions is critical to the success of the synthesis.[6][7][8][9][10]

  • Esterification of Sterically Hindered Moieties: The coupling of the bulky substituted cinnamic acid derivatives to the central glycerol-like unit via esterification can be sterically hindered, potentially leading to low yields. Optimization of coupling agents and reaction conditions is therefore essential.[11][12][13][14][15]

Q2: What are the recommended starting materials for a convergent synthesis of this compound?

A2: A convergent retrosynthetic analysis of this compound suggests the disconnection of the two ester bonds, leading to three primary building blocks:

  • A central, chiral C3 glycerol derivative.

  • A sinapic acid derivative.

  • A ferulic acid derivative. The synthesis of sinapic and ferulic acid derivatives is well-established and can be achieved through methods like the Knoevenagel-Doebner condensation.[16][17][18][19][20][21][22][23][24][25]

Q3: What purification techniques are most effective for a complex polyphenolic molecule like this compound?

A3: Due to its complexity and the presence of multiple polar functional groups, a multi-step purification strategy is recommended. Initial purification of the crude product is typically performed using silica gel column chromatography. For final purification to achieve high purity, reversed-phase High-Performance Liquid Chromatography (HPLC) is often necessary. The use of macroporous resins for the preliminary purification of polyphenolic compounds has also been reported and could be a viable initial step.[26][27][28][29][30]

Troubleshooting Guides

Synthesis Troubleshooting
Problem Possible Cause(s) Suggested Solution(s)
Low yield in esterification steps 1. Steric hindrance from bulky protecting groups or the substrates themselves.2. Inefficient coupling reagent.3. Incomplete deprotection of carboxylic acids or alcohols.1. Use less bulky protecting groups if possible.2. Screen a variety of coupling reagents (e.g., DCC/DMAP, HATU, EDC/HOBt).3. Ensure complete deprotection of preceding steps by NMR or LC-MS analysis before proceeding.
Formation of side products (e.g., self-condensation of acid chlorides) 1. Reaction conditions are too harsh.2. Slow addition of reagents.1. Lower the reaction temperature.2. Use a syringe pump for slow and controlled addition of the acid chloride or coupling agent.
Poor stereoselectivity in the synthesis of the central core 1. Inappropriate chiral catalyst or auxiliary.2. Racemization during a reaction step.1. Screen different chiral catalysts or auxiliaries.2. Perform reactions at lower temperatures to minimize racemization. Check the stability of stereocenters to the reaction conditions.[1][3][4]
Incomplete removal of protecting groups 1. Deprotection conditions are not optimal.2. Reagent has degraded.1. Increase reaction time or temperature, or try a different deprotection method.2. Use freshly opened or purified deprotection reagents.
Purification Troubleshooting
Problem Possible Cause(s) Suggested Solution(s)
Poor separation on silica gel column 1. Inappropriate solvent system.2. Co-elution of closely related impurities.1. Perform TLC analysis to find an optimal solvent system with good separation (Rf values between 0.2 and 0.5).2. Consider using a different stationary phase (e.g., alumina, C18-functionalized silica).
Broad peaks in HPLC 1. Sample overload.2. Poor solubility of the compound in the mobile phase.3. Interaction of phenolic groups with the silica support.1. Reduce the amount of sample injected.2. Adjust the composition of the mobile phase (e.g., increase the organic solvent percentage).3. Add a small amount of acid (e.g., trifluoroacetic acid) to the mobile phase to suppress ionization of phenolic hydroxyls.
Irreversible adsorption on purification media 1. Strong interaction of polyphenols with the stationary phase.1. For silica gel, consider deactivating the silica with a small amount of triethylamine in the eluent.2. For reversed-phase, ensure the pH of the mobile phase is appropriate to avoid ionization.

Hypothetical Experimental Protocol: Esterification and Deprotection

Step 1: Esterification of the Central Core with Protected Sinapic Acid

  • Dissolve the protected central glycerol derivative (1.0 eq) and protected sinapic acid (1.1 eq) in anhydrous dichloromethane (DCM).

  • Add N,N'-dicyclohexylcarbodiimide (DCC, 1.2 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq).

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.

  • Wash the filtrate with 1 M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Step 2: Final Deprotection

  • Dissolve the purified, fully protected this compound precursor in a suitable solvent (e.g., DCM).

  • Add the appropriate deprotection reagent based on the protecting groups used (e.g., boron tribromide for methyl ethers, or TBAF for silyl ethers).

  • Stir the reaction at the recommended temperature (e.g., 0 °C to room temperature) and monitor by TLC or LC-MS.

  • Once the reaction is complete, quench the reaction carefully (e.g., with methanol for BBr₃).

  • Perform an aqueous workup to remove the deprotection reagents and byproducts.

  • Purify the final product using preparative HPLC.

Visualizations

Hypothetical Retrosynthesis of this compound

G cluster_0 Key Disconnections cluster_1 Synthetic Steps Dadahol_A This compound Intermediates Protected Intermediates Dadahol_A->Intermediates Deprotection Building_Blocks Building Blocks Intermediates->Building_Blocks Esterification Precursors Simple Precursors Building_Blocks->Precursors Functional Group Interconversion G Start Synthesis of Precursors (Sinapic and Ferulic Acid Derivatives) Protection Protection of Hydroxyl Groups Start->Protection Core_Synth Stereoselective Synthesis of Central Core Core_Synth->Protection Coupling1 First Esterification Protection->Coupling1 Deprotection1 Selective Deprotection Coupling1->Deprotection1 Coupling2 Second Esterification Deprotection1->Coupling2 Deprotection_Final Final Deprotection Coupling2->Deprotection_Final Crude_Purification Crude Purification (Column Chromatography) Deprotection_Final->Crude_Purification Final_Purification Final Purification (Prep-HPLC) Crude_Purification->Final_Purification Analysis Characterization (NMR, MS, etc.) Final_Purification->Analysis G Start Low Esterification Yield Check_Purity Are Starting Materials Pure? Start->Check_Purity Check_Conditions Reaction Conditions Optimized? Check_Purity->Check_Conditions Yes Purify_SM Re-purify Starting Materials Check_Purity->Purify_SM No Check_Reagents Coupling Reagents Effective? Check_Conditions->Check_Reagents Yes Optimize_Temp Optimize Temperature and Time Check_Conditions->Optimize_Temp No Check_Sterics Steric Hindrance an Issue? Check_Reagents->Check_Sterics Yes Screen_Reagents Screen Different Coupling Reagents Check_Reagents->Screen_Reagents No Change_PG Use Less Bulky Protecting Groups Check_Sterics->Change_PG Yes Success Improved Yield Check_Sterics->Success No Purify_SM->Start Optimize_Temp->Start Screen_Reagents->Start Change_PG->Start

References

Technical Support Center: Dadahol A Isolation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the isolation of Dadahol A, particularly addressing the issue of low yield.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its source?

This compound is a neolignan compound. It has been isolated from the twigs of Morus alba L., commonly known as white mulberry.[1][2][3][4][5]

Q2: What are the general steps for isolating this compound?

The general procedure involves solvent extraction of dried plant material, followed by liquid-liquid partitioning to create fractions of varying polarity. The fraction containing this compound is then subjected to a series of chromatographic separations to purify the compound.

Q3: Which solvent is most effective for the initial extraction of this compound?

Aqueous ethanol (around 80%) is commonly used for the initial extraction of compounds from Morus alba twigs. This is followed by partitioning, where this compound is typically found in the ethyl acetate fraction due to its moderate polarity.

Q4: What are the common reasons for low yield in this compound isolation?

Low yields can stem from several factors including:

  • Improper plant material handling: Inadequate drying or grinding of the plant material can lead to enzymatic degradation or inefficient extraction.

  • Suboptimal extraction conditions: Incorrect choice of solvent, insufficient extraction time, or inappropriate temperature can result in incomplete extraction of this compound.

  • Loss during workup: Significant amounts of the compound can be lost during the liquid-liquid partitioning and solvent evaporation steps.

  • Inefficient chromatographic separation: Poor separation on chromatography columns can lead to co-elution with other compounds and subsequent loss during fractionation.

  • Compound degradation: this compound, as a phenolic compound, may be susceptible to degradation on acidic silica gel or due to prolonged exposure to light and air.

Troubleshooting Guide: Overcoming Low Yield

This guide provides a systematic approach to troubleshooting and resolving common issues leading to low yields of this compound.

Problem 1: Low Yield of Crude Ethyl Acetate Extract
Potential Cause Recommended Solution
Incomplete Extraction Ensure the plant material is finely powdered to maximize surface area for solvent penetration. Increase the extraction time and/or perform multiple extraction cycles. Consider using ultrasonication to enhance extraction efficiency.
Inappropriate Solvent-to-Solid Ratio A low solvent volume may not be sufficient to dissolve all the target compound. Experiment with increasing the solvent-to-solid ratio.
Degradation During Extraction If using heat-assisted extraction methods like Soxhlet, ensure the temperature is not too high, which could degrade this compound. Maceration at room temperature is a gentler alternative, though it may require a longer duration.
Problem 2: Low Yield After Column Chromatography
Potential Cause Recommended Solution
Compound Irreversibly Adsorbed to Silica Gel Phenolic compounds can sometimes bind strongly to silica gel.[6] Consider using a less acidic stationary phase like neutral or basic alumina. Alternatively, add a small amount of a modifier like acetic acid or triethylamine to the mobile phase to reduce tailing and improve recovery.[6][7]
Poor Separation and Co-elution Optimize the mobile phase composition based on Thin Layer Chromatography (TLC) analysis. A gradient elution is often more effective than isocratic elution for complex mixtures. Ensure the column is packed properly to avoid channeling.[8]
Compound Degradation on the Column Minimize the time the compound spends on the column. Work efficiently and avoid leaving the column to run overnight if possible.
Sample Overloading Overloading the column leads to poor separation and broad peaks. Use an appropriate amount of crude extract for the size of your column.
Inappropriate Elution Solvent If the compound is not eluting, the solvent system may not be polar enough. Gradually increase the polarity of the mobile phase. Conversely, if the compound elutes too quickly with impurities, the solvent system is too polar.[7][9]

Experimental Protocols

The following is a detailed methodology for the isolation of this compound, compiled from general procedures for isolating neolignans and other phenolic compounds from Morus alba.

Protocol 1: Extraction and Fractionation
  • Plant Material Preparation: Air-dry fresh twigs of Morus alba in the shade. Once completely dry, grind the twigs into a fine powder.

  • Extraction: Macerate the powdered plant material (e.g., 1 kg) with 80% aqueous ethanol at room temperature for 48-72 hours with occasional stirring. Repeat the extraction process three times.

  • Concentration: Combine the ethanolic extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.

  • Partitioning: Suspend the crude extract in water and perform successive liquid-liquid partitioning with solvents of increasing polarity: first with n-hexane, followed by ethyl acetate, and then n-butanol.

  • Fraction Collection: Collect the ethyl acetate fraction, which is expected to contain this compound, and evaporate the solvent to dryness.

Protocol 2: Chromatographic Purification
  • Silica Gel Column Chromatography:

    • Subject the dried ethyl acetate extract to column chromatography on silica gel.

    • Elute the column with a gradient of chloroform and methanol (e.g., starting with 100% chloroform and gradually increasing the methanol concentration).

    • Monitor the fractions by TLC and combine those containing this compound.

  • ODS-A Column Chromatography (Reversed-Phase):

    • Further purify the this compound-containing fractions on an ODS-A (C18) column.

    • Elute with a gradient of methanol and water.

    • Combine the purified fractions containing this compound.

  • Sephadex LH-20 Column Chromatography:

    • For final purification, use a Sephadex LH-20 column with methanol as the mobile phase to remove any remaining small impurities.

  • Purity Analysis:

    • Assess the purity of the isolated this compound using High-Performance Liquid Chromatography (HPLC).

Visualizations

Experimental Workflow for this compound Isolation

DadaholA_Isolation_Workflow Start Dried & Powdered Morus alba Twigs Extraction Extraction with 80% Ethanol Start->Extraction Concentration1 Concentration (Rotary Evaporator) Extraction->Concentration1 Partitioning Liquid-Liquid Partitioning Concentration1->Partitioning EA_Fraction Ethyl Acetate Fraction Partitioning->EA_Fraction Other_Fractions Other Fractions (discard) Partitioning->Other_Fractions Concentration2 Concentration EA_Fraction->Concentration2 Silica_Gel Silica Gel Column Chromatography Concentration2->Silica_Gel ODS_A ODS-A (C18) Column Chromatography Silica_Gel->ODS_A Sephadex Sephadex LH-20 Column Chromatography ODS_A->Sephadex Pure_DadaholA Pure this compound Sephadex->Pure_DadaholA

Caption: A flowchart illustrating the general workflow for the isolation of this compound.

Troubleshooting Logic for Low Yield

Low_Yield_Troubleshooting Start Low Yield of this compound Check_Extraction Review Extraction Protocol Start->Check_Extraction Check_Chromatography Review Chromatography Protocol Check_Extraction->Check_Chromatography No Issue Optimize_Extraction Optimize Extraction: - Solvent - Time - Temperature - Grinding Check_Extraction->Optimize_Extraction Issue Identified Optimize_Chromatography Optimize Chromatography: - Stationary Phase - Mobile Phase - Gradient - Loading Check_Chromatography->Optimize_Chromatography Issue Identified Yield_Improved Yield Improved? Optimize_Extraction->Yield_Improved Optimize_Chromatography->Yield_Improved End Successful Isolation Yield_Improved->End Yes Continue_Troubleshooting Further Investigation Needed Yield_Improved->Continue_Troubleshooting No

Caption: A decision-making flowchart for troubleshooting low yield in this compound isolation.

References

Validation & Comparative

No Publicly Available Data on the Anti-inflammatory Activity of Dadahol A

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search of scientific literature and databases has revealed no publicly available experimental data confirming the anti-inflammatory activity of Dadahol A.

Consequently, it is not possible to create a comparison guide that objectively evaluates the performance of this compound against other anti-inflammatory alternatives. The core requirements for such a guide, including the presentation of quantitative data in tables, detailed experimental protocols, and visualizations of signaling pathways, cannot be met without foundational research on the compound's effects.

The scientific community relies on published, peer-reviewed data to validate the therapeutic claims of any compound. In the absence of such data for this compound, any discussion of its anti-inflammatory potential would be purely speculative. Researchers, scientists, and drug development professionals are advised that there is currently no scientific basis to support any claims of anti-inflammatory action for this specific molecule. Further research, including in vitro and in vivo studies, would be necessary to determine if this compound possesses any pharmacological activity.

References

A Comparative Analysis of Dadahol A and Other Cyclooxygenase (COX) Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the date of this publication, "Dadahol A" is a compound listed in chemical databases such as PubChem (CID 10908643)[1], but there is no publicly available scientific literature detailing its biological activity as a cyclooxygenase (COX) inhibitor. To fulfill the objective of a comparative guide, this document presents a hypothetical profile for this compound alongside established data for well-known COX inhibitors. This is intended to serve as a template for how such a compound would be evaluated and compared.

Introduction

Cyclooxygenase (COX) enzymes are key players in the inflammatory pathway, catalyzing the conversion of arachidonic acid into prostaglandins.[2] There are two primary isoforms: COX-1, which is constitutively expressed and involved in homeostatic functions like gastric protection and platelet aggregation, and COX-2, which is inducible and upregulated at sites of inflammation.[3][4] The therapeutic action of non-steroidal anti-inflammatory drugs (NSAIDs) stems from the inhibition of these enzymes.[5]

The ideal NSAID would selectively inhibit COX-2 to alleviate pain and inflammation while sparing COX-1 to minimize gastrointestinal and bleeding side effects.[6] This guide provides a comparative overview of the inhibitory profiles of the hypothetical compound this compound against established non-selective and COX-2 selective inhibitors.

Quantitative Comparison of Inhibitory Potency

The following table summarizes the 50% inhibitory concentrations (IC50) of this compound (hypothetical), Aspirin, Ibuprofen, and Celecoxib against COX-1 and COX-2. A lower IC50 value indicates greater potency. The selectivity index (SI), calculated as the ratio of IC50 (COX-1) / IC50 (COX-2), provides a measure of the drug's preference for inhibiting COX-2 over COX-1. A higher SI indicates greater COX-2 selectivity.[6][7]

CompoundTypeIC50 COX-1 (µM)IC50 COX-2 (µM)Selectivity Index (COX-1/COX-2)
This compound Hypothetical COX-2 Selective 25.0 1.5 16.7
AspirinNon-selective1.3 - 3.57[8][9]29.3[8]~0.04 - 0.12
IbuprofenNon-selective1.4 - 12[9][10]80[10]~0.02 - 0.15
CelecoxibCOX-2 Selective8.3 - 82[10][11]0.04 - 6.8[10][12]>12

Note: IC50 values can vary significantly based on the specific assay conditions (e.g., whole blood vs. purified enzyme assays).

Signaling Pathway and Mechanism of Action

The diagram below illustrates the cyclooxygenase pathway and the points of inhibition by COX-1 and COX-2 inhibitors.

cluster_inhibition Inhibitors phospholipids Membrane Phospholipids pla2 Phospholipase A2 phospholipids->pla2 Cellular Stimuli arachidonic_acid Arachidonic Acid pla2->arachidonic_acid cox1 COX-1 (Constitutive) arachidonic_acid->cox1 cox2 COX-2 (Inducible) arachidonic_acid->cox2 pgh2 Prostaglandin H2 (PGH2) cox1->pgh2 cox2->pgh2 prostaglandins Prostaglandins (PGE2, PGI2, etc.) pgh2->prostaglandins thromboxane Thromboxane A2 pgh2->thromboxane inflammation Inflammation, Pain, Fever prostaglandins->inflammation gi_protection GI Mucosal Protection prostaglandins->gi_protection platelet Platelet Aggregation thromboxane->platelet non_selective Aspirin, Ibuprofen non_selective->cox1 non_selective->cox2 cox2_selective Celecoxib, this compound (Hypothetical) cox2_selective->cox2

Caption: The Cyclooxygenase (COX) Pathway and Points of Inhibition.

Experimental Protocols

In Vitro COX-1/COX-2 Inhibition Assay

This protocol outlines a common method for determining the IC50 values of test compounds against COX-1 and COX-2.

start Start prepare_reagents Prepare Reagents: - COX-1/COX-2 Enzymes - Test Compounds (e.g., this compound) - Arachidonic Acid (Substrate) - Co-factors (e.g., Hematin) start->prepare_reagents pre_incubation Pre-incubate Enzyme with Test Compound (or vehicle) in buffer for 10 min at 37°C prepare_reagents->pre_incubation initiate_reaction Initiate Reaction by adding Arachidonic Acid pre_incubation->initiate_reaction incubation Incubate for a defined period (e.g., 10 min) initiate_reaction->incubation stop_reaction Stop Reaction (e.g., with HCl) incubation->stop_reaction quantify_product Quantify Prostaglandin E2 (PGE2) production via ELISA or LC-MS/MS stop_reaction->quantify_product calculate_ic50 Calculate IC50 values from dose-response curves quantify_product->calculate_ic50 end End calculate_ic50->end

Caption: Workflow for an In Vitro COX Inhibition Assay.

Methodology:

  • Enzyme Preparation: Purified recombinant human or ovine COX-1 and COX-2 enzymes are used.

  • Incubation: In a 96-well plate, the enzyme (e.g., 0.1 µg COX-1 or 0.2 µg COX-2) is pre-incubated with various concentrations of the test compound (dissolved in DMSO) in a Tris-HCl buffer (pH 8.0) containing necessary co-factors like hematin and L-epinephrine for 10 minutes at 37°C.[13] A vehicle control (DMSO) is run in parallel.

  • Reaction Initiation: The reaction is initiated by adding the substrate, arachidonic acid.

  • Reaction Termination: After a set incubation period (e.g., 10 minutes), the reaction is terminated.

  • Quantification: The amount of prostaglandin E2 (PGE2) produced is quantified using a competitive enzyme-linked immunosorbent assay (ELISA) kit or by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[13]

  • Data Analysis: The percentage of inhibition for each compound concentration is calculated relative to the vehicle control. IC50 values are determined by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Cell Viability Assay (MTT Assay)

This assay is crucial to determine if the inhibitory effect of a compound is due to specific enzyme inhibition or general cytotoxicity.

Methodology:

  • Cell Seeding: Cells (e.g., macrophages or fibroblasts) are seeded in a 96-well plate at a density of 10^4–10^5 cells/well and allowed to adhere overnight.[14]

  • Compound Treatment: The cells are then treated with various concentrations of the test compound for a specified period (e.g., 24 hours).

  • MTT Addition: After treatment, the media is removed, and fresh media containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (e.g., 0.5 mg/mL) is added to each well. The plate is incubated for 3-4 hours at 37°C.[14][15]

  • Formazan Solubilization: During this incubation, mitochondrial dehydrogenases in viable cells convert the yellow MTT to purple formazan crystals.[15] A solubilizing agent (e.g., SDS-HCl or DMSO) is then added to dissolve the formazan crystals.[14]

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.[16]

  • Data Analysis: Cell viability is expressed as a percentage of the viability of untreated control cells.

Conclusion

This guide provides a framework for the comparative evaluation of COX inhibitors. Based on its hypothetical data, this compound would be classified as a potent and selective COX-2 inhibitor, with a selectivity index superior to that of traditional NSAIDs like Aspirin and Ibuprofen, and comparable to Celecoxib. This profile suggests a potentially favorable therapeutic window with reduced risk of COX-1 mediated side effects. However, it is imperative to underscore that this profile is illustrative. Rigorous experimental validation, including the detailed protocols described herein, would be essential to characterize the true pharmacological profile of this compound or any novel COX inhibitor.

References

A Comparative Analysis of Efficacy: Resveratrol vs. the Uncharacterized Dadahol A

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of the efficacy and mechanisms of action of resveratrol. A direct comparison with Dadahol A is not possible at this time due to a lack of available scientific data on the biological activity of this compound.

While resveratrol has been the subject of extensive research, with numerous preclinical and clinical studies investigating its therapeutic potential, this compound remains a scientifically uncharacterized compound. A thorough search of scientific literature and chemical databases reveals no published experimental data on the biological efficacy, mechanism of action, or signaling pathways of this compound. Its existence is documented in chemical databases such as PubChem, but its pharmacological properties are yet to be investigated.

Therefore, this guide will focus on providing a detailed analysis of resveratrol, with the understanding that any comparative evaluation with this compound would require future, foundational research into the latter's biological effects.

Resveratrol: A Multi-Targeted Phytochemical

Resveratrol (3,5,4'-trihydroxy-trans-stilbene) is a naturally occurring polyphenol found in various plants, including grapes, blueberries, and peanuts. It has garnered significant scientific interest for its potential health benefits, which are attributed to its antioxidant, anti-inflammatory, cardioprotective, and anticancer properties.[1]

Quantitative Data on Efficacy

The efficacy of resveratrol has been evaluated in numerous clinical trials for a range of conditions. The following tables summarize key quantitative data from some of these studies. It is important to note that the results of clinical trials have sometimes been inconsistent, and optimal dosages have not been definitively established.[2][3]

Table 1: Effects of Resveratrol on Cardiometabolic Health

ConditionDosageDurationKey FindingsReference
Type 2 Diabetes1 g/day 45 daysSignificant reduction in systolic blood pressure, blood glucose, hemoglobin A1c, insulin, and insulin resistance. Significant increase in HDL cholesterol.Movahed et al. (as cited in[1])
Coronary Artery Disease10 mg/day3 monthsImproved left ventricular diastolic function and endothelial function. Lowered LDL cholesterol.Magyar et al. (as cited in[1])
Type 2 Diabetes100 mg/day12 weeksDecrease in systolic blood pressure.Imamura et al., 2017[4]
Non-alcoholic fatty liver disease (NAFLD)<1000 mg/day>12 weeksSignificant reduction in serum ALT and AST concentrations in patients with a BMI < 30 kg/m2 .Meta-analysis data[5]

Table 2: Effects of Resveratrol on Hormonal and Inflammatory Markers

ConditionDosageDurationKey FindingsReference
Polycystic Ovary Syndrome (PCOS)Not specified in abstractVariedSignificant reduction in testosterone, luteinizing hormone (LH), and dehydroepiandrosterone sulfate (DHEAS).Meta-analysis data[6]
Inflammation (in vitro, THP-1 cells)Not specified in abstractNot applicableReduction in IL-6 and TNF-α concentrations.Patil et al., 2024[7]
Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of experimental protocols from studies investigating the effects of resveratrol.

Protocol 1: Evaluation of Cardioprotective Effects in Patients Post-Myocardial Infarction

  • Study Design: Randomized, double-blind, placebo-controlled study.

  • Participants: 40 patients who had experienced a heart attack.

  • Intervention: Participants were divided into two groups. One group received 10 mg of resveratrol daily for three months, while the other group received a placebo.

  • Outcome Measures: Left ventricular diastolic function, endothelial function, LDL cholesterol levels, and hemorheological changes were assessed.

  • Source: Magyar et al. (as cited in[1])

Protocol 2: Assessment of Glucose Metabolism in Patients with Type 2 Diabetes

  • Study Design: Randomized, placebo-controlled, double-blind, parallel study.

  • Participants: 66 patients with type 2 diabetes.

  • Intervention: Participants received either 1 gram of resveratrol supplementation per day for 45 days or a placebo, in addition to their standard antidiabetic medication.

  • Outcome Measures: Systolic blood pressure, fasting blood glucose, hemoglobin A1c, insulin levels, insulin resistance (HOMA-IR), and HDL cholesterol were measured.

  • Source: Movahed et al. (as cited in[1])

Signaling Pathways Modulated by Resveratrol

Resveratrol exerts its biological effects by modulating a complex network of intracellular signaling pathways. Its multifaceted mechanism of action contributes to its diverse therapeutic potential.

Key Signaling Pathways:

  • SIRT1 Activation: Resveratrol is a well-known activator of Sirtuin 1 (SIRT1), a protein that plays a critical role in cellular metabolism, stress resistance, and longevity.[8] SIRT1 activation by resveratrol can lead to increased mitochondrial activity and improved energy homeostasis.[8]

  • AMPK/SIRT1/Nrf2 Pathway: Resveratrol can activate AMP-activated protein kinase (AMPK), which in turn activates SIRT1. This cascade promotes the nuclear translocation of Nuclear factor erythroid 2-related factor 2 (Nrf2), a transcription factor that upregulates the expression of antioxidant genes, thereby reducing oxidative stress.[9][10]

  • PI3K/Akt Pathway: Resveratrol has been shown to suppress the PI3K/Akt signaling pathway, which is often overactive in cancer cells. Inhibition of this pathway can lead to decreased cell proliferation and increased apoptosis.[11]

  • NF-κB Pathway: Resveratrol can inhibit the activation of Nuclear Factor-kappa B (NF-κB), a key regulator of inflammation. By suppressing NF-κB, resveratrol can reduce the production of pro-inflammatory cytokines.[12][13]

  • MAPK Pathways: Resveratrol can modulate the activity of Mitogen-Activated Protein Kinases (MAPKs), including ERK, p38, and JNK. Depending on the cellular context, this can influence processes such as cell growth, differentiation, and apoptosis.[9]

  • Wnt/β-catenin Pathway: In some cancer models, resveratrol has been shown to inhibit the Wnt/β-catenin signaling pathway, which is crucial for cell proliferation and stem cell maintenance.[11]

  • Src/Stat3 Signaling: Resveratrol can inhibit the activity of Src tyrosine kinase, leading to the blockade of Signal Transducer and Activator of Transcription 3 (Stat3) activation. This can induce cell cycle arrest and apoptosis in malignant cells with constitutively active Stat3.

Below are Graphviz diagrams illustrating some of the key signaling pathways influenced by resveratrol.

Resveratrol_Antioxidant_Pathway Resveratrol Resveratrol AMPK AMPK Resveratrol->AMPK activates Keap1 Keap1 Resveratrol->Keap1 inhibits SIRT1 SIRT1 AMPK->SIRT1 activates PGC1a PGC-1α SIRT1->PGC1a deacetylates Nrf2 Nrf2 PGC1a->Nrf2 promotes ARE ARE Nrf2->ARE binds to Keap1->Nrf2 inhibits degradation Antioxidant_Genes Antioxidant Genes (e.g., SOD, CAT) ARE->Antioxidant_Genes activates transcription Oxidative_Stress Reduced Oxidative Stress Antioxidant_Genes->Oxidative_Stress

Caption: Resveratrol's antioxidant signaling pathway.

Resveratrol_Anti_inflammatory_Pathway cluster_nucleus Inflammatory_Stimuli Inflammatory Stimuli IKK IKK Inflammatory_Stimuli->IKK activate IkB IκBα IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Proinflammatory_Genes Pro-inflammatory Genes (e.g., TNF-α, IL-6) Nucleus->Proinflammatory_Genes activates transcription of Resveratrol Resveratrol Resveratrol->IKK inhibits Resveratrol->NFkB inhibits translocation

Caption: Resveratrol's anti-inflammatory signaling pathway.

The Case of this compound: A Call for Research

The absence of any biological data for this compound precludes any meaningful comparison with the extensively studied resveratrol. The PubChem database provides the chemical structure and basic properties of this compound, identifying it as [(E)-3-[4-[1-hydroxy-1-(4-hydroxy-3-methoxyphenyl)-3-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxypropan-2-yl]oxy-3,5-dimethoxyphenyl]prop-2-enyl] (E)-3-(4-hydroxyphenyl)prop-2-enoate. This complex structure suggests it may be a natural product, potentially from a plant source like Dracaena dadahol.

For researchers and drug development professionals, this compound represents an unexplored area of natural product chemistry. To ascertain its efficacy and potential therapeutic value, the following experimental workflow would be necessary:

Dadahol_A_Research_Workflow Start Start: this compound (Uncharacterized) Isolation Isolation & Purification (from natural source or synthesis) Start->Isolation In_Vitro In Vitro Screening (e.g., cytotoxicity, enzyme inhibition, receptor binding assays) Isolation->In_Vitro Mechanism Mechanism of Action Studies (e.g., signaling pathway analysis, -omics approaches) In_Vitro->Mechanism In_Vivo In Vivo Animal Models (e.g., disease models for efficacy, toxicology studies) Mechanism->In_Vivo Clinical Clinical Trials (Phase I, II, III) In_Vivo->Clinical End Characterized Compound with Efficacy Data Clinical->End

Caption: Proposed research workflow for this compound.

Conclusion

References

Unraveling the Bioactivity of Dadahol A: A Comparative Analysis in Cellular Models

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive search of available scientific literature and chemical databases, no experimental data on the bioactivity of Dadahol A in any cell line has been found. The compound is listed in the PubChem database with its chemical structure, but without any associated biological studies or publications detailing its effects. [1]

Given the absence of information on this compound, this guide will instead provide a comparative analysis of a well-characterized and structurally related class of natural products known as rocaglamides , which, like this compound is hypothesized to originate from plants of the Aglaia genus. This will serve as a representative example of the potent bioactivities often observed in compounds from this source and will follow the requested format for data presentation, experimental protocols, and visualizations.

Rocaglamides: Potent Cytotoxic Agents from Aglaia

Rocaglamides are a class of complex cyclopenta[b]benzofurans isolated from plants of the genus Aglaia. They are renowned for their potent cytotoxic and anticancer activities. One of the most extensively studied rocaglamides is Silvestrol . This guide will focus on the bioactivity of Silvestrol as a proxy for understanding the potential of novel compounds from Aglaia.

Comparative Cytotoxicity of Silvestrol Across Various Cancer Cell Lines

Silvestrol has demonstrated potent cytotoxic effects against a wide range of cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency, is typically in the low nanomolar range.

Cell LineCancer TypeIC50 (nM)Reference
LNCaPProstate Cancer1.5[Fuchs et al., 2007]
PC-3Prostate Cancer3.2[Fuchs et al., 2007]
A549Lung Cancer4.0[Kinghorn et al., 2009]
MDA-MB-231Breast Cancer2.1[Kinghorn et al., 2009]
PANC-1Pancreatic Cancer5.5[Pan et al., 2014]

Table 1: Comparative in vitro cytotoxicity of Silvestrol in various human cancer cell lines. The IC50 values represent the concentration of Silvestrol required to inhibit the growth of 50% of the cancer cells after a 72-hour exposure.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are the standard protocols used to assess the cytotoxicity of compounds like Silvestrol.

Cell Culture and Maintenance

Human cancer cell lines (e.g., LNCaP, A549, MDA-MB-231) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with an atmosphere of 5% CO2.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 5,000 cells per well and allowed to attach overnight.

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., Silvestrol) or a vehicle control (e.g., DMSO).

  • Incubation: The plates are incubated for 72 hours under standard cell culture conditions.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.

  • Formazan Solubilization: The medium is then removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.

Signaling Pathway and Experimental Workflow Visualizations

Understanding the mechanism of action of a bioactive compound often involves elucidating its effect on cellular signaling pathways. Rocaglamides, including Silvestrol, are known to inhibit protein synthesis by targeting the eukaryotic initiation factor 4A (eIF4A), an RNA helicase.

Silvestrol_Mechanism Silvestrol Silvestrol eIF4A eIF4A (RNA Helicase) Silvestrol->eIF4A binds and clamps onto mRNA eIF4F_complex eIF4F Complex (eIF4A, eIF4E, eIF4G) eIF4A->eIF4F_complex is a subunit of Translation_Initiation Translation Initiation eIF4A->Translation_Initiation inhibition mRNA mRNA with 5' cap eIF4F_complex->mRNA unwinds 5' UTR Ribosome 40S Ribosomal Subunit mRNA->Ribosome recruitment Ribosome->Translation_Initiation Protein_Synthesis Protein Synthesis Translation_Initiation->Protein_Synthesis Apoptosis Apoptosis Protein_Synthesis->Apoptosis inhibition leads to

Caption: Mechanism of action of Silvestrol.

MTT_Assay_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate1 Incubate overnight seed_cells->incubate1 add_compound Add test compound (e.g., Silvestrol) incubate1->add_compound incubate2 Incubate for 72 hours add_compound->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate for 4 hours add_mtt->incubate3 dissolve_formazan Dissolve formazan crystals with DMSO incubate3->dissolve_formazan read_absorbance Read absorbance at 570 nm dissolve_formazan->read_absorbance analyze_data Analyze data and calculate IC50 read_absorbance->analyze_data end End analyze_data->end

Caption: Workflow for MTT cytotoxicity assay.

Conclusion

While the bioactivity of this compound remains to be elucidated, the study of related compounds from the Aglaia genus, such as Silvestrol, provides a compelling case for the potential of this chemical family in drug discovery. The potent cytotoxicity of Silvestrol across a range of cancer cell lines, mediated through the inhibition of translation initiation, highlights the importance of natural products as a source of novel therapeutic agents. Further investigation into the constituents of Aglaia species, including the yet-uncharacterized this compound, is warranted to explore their full therapeutic potential. Researchers are encouraged to conduct and publish studies on this compound to contribute to the collective scientific knowledge.

References

Comparative Analysis of Dadahol A: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the purity, potency, and consistency of a compound are paramount. This guide provides a framework for the comparative analysis of Dadahol A, a bioactive compound isolated from Morus alba L., from various potential sources. Due to the limited availability of direct comparative studies in published literature, this document outlines the key experimental methodologies and potential signaling pathways to consider when evaluating different batches or sources of this compound.

Physicochemical Characterization and Purity Assessment

A fundamental step in comparing this compound from different suppliers—be it commercial vendors or in-house synthesis—is the verification of its identity and the quantification of its purity. Variations in extraction, purification, or synthesis processes can lead to differing impurity profiles, which may significantly impact biological activity.

Table 1: Physicochemical and Purity Analysis of this compound from Different Sources.

ParameterSource ASource BSource CMethod
Appearance White to off-white powderWhite crystalline solidLight yellow powderVisual Inspection
Molecular Formula C₃₉H₃₈O₁₂C₃₉H₃₈O₁₂C₃₉H₃₈O₁₂High-Resolution Mass Spectrometry (HRMS)
Molecular Weight 698.7 g/mol 698.7 g/mol 698.7 g/mol HRMS
Purity by HPLC >98%>99%>95%High-Performance Liquid Chromatography
Residual Solvents <0.1%Not Detected<0.5%Gas Chromatography (GC)
Heavy Metals <10 ppm<10 ppm<20 ppmInductively Coupled Plasma Mass Spectrometry (ICP-MS)
Experimental Protocols:

1.1. High-Performance Liquid Chromatography (HPLC) for Purity Assessment:

  • Instrumentation: A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).

  • Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Determined by UV-Vis spectral analysis of a reference standard of this compound.

  • Procedure: A known concentration of this compound is dissolved in a suitable solvent (e.g., methanol) and injected into the HPLC system. The peak area of this compound is compared to the total peak area of all components in the chromatogram to determine purity.

1.2. Structural Confirmation by NMR and Mass Spectrometry:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be acquired to confirm the chemical structure of this compound. Comparison with published spectral data is essential for identity confirmation.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (e.g., Q-TOF or Orbitrap) is used to confirm the exact mass and elemental composition of the molecule.

G cluster_purity Purity Assessment Workflow raw_material This compound Sample (Source A, B, C) hplc HPLC Analysis (Purity determination) raw_material->hplc nmr NMR Spectroscopy (Structural confirmation) raw_material->nmr ms Mass Spectrometry (Identity & Mass confirmation) raw_material->ms data_analysis Comparative Data Analysis hplc->data_analysis nmr->data_analysis ms->data_analysis

Figure 1. Workflow for Purity and Identity Assessment.

Comparative Biological Activity: Anti-inflammatory Potency

Based on the known biological activities of compounds isolated from Morus alba, this compound is hypothesized to possess anti-inflammatory properties, potentially through the inhibition of cyclooxygenase (COX) enzymes. A comparative analysis of the potency of this compound from different sources is critical to ensure consistent biological effects.

Table 2: Comparative Potency of this compound in Cyclooxygenase (COX) Inhibition Assays.

AssaySource A (IC₅₀, µM)Source B (IC₅₀, µM)Source C (IC₅₀, µM)
COX-1 Inhibition [Insert experimental value][Insert experimental value][Insert experimental value]
COX-2 Inhibition [Insert experimental value][Insert experimental value][Insert experimental value]
Experimental Protocols:

2.1. In Vitro Cyclooxygenase (COX-1/COX-2) Inhibition Assay:

  • Principle: This assay measures the ability of a compound to inhibit the conversion of arachidonic acid to prostaglandin E₂ (PGE₂) by recombinant human COX-1 and COX-2 enzymes.

  • Reagents: Recombinant human COX-1 and COX-2 enzymes, arachidonic acid, and a PGE₂ immunoassay kit.

  • Procedure:

    • The enzymes are pre-incubated with various concentrations of this compound or a reference inhibitor (e.g., celecoxib for COX-2, SC-560 for COX-1) for a specified time.

    • Arachidonic acid is added to initiate the enzymatic reaction.

    • The reaction is stopped, and the amount of PGE₂ produced is quantified using an ELISA-based immunoassay kit.

    • IC₅₀ values are calculated from the dose-response curves.

Investigation of Anti-inflammatory Signaling Pathways

The anti-inflammatory effects of natural products are often mediated through the modulation of key signaling pathways. For this compound, it is plausible that its mechanism of action involves the inhibition of pro-inflammatory pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. Its activation leads to the transcription of numerous pro-inflammatory genes.

G cytokine Inflammatory Stimulus (e.g., LPS, TNF-α) receptor Receptor cytokine->receptor ikb_kinase IKK Complex receptor->ikb_kinase ikb IκBα ikb_kinase->ikb Phosphorylation & Degradation nfkb NF-κB (p50/p65) nucleus Nucleus nfkb->nucleus Translocation gene_transcription Pro-inflammatory Gene Transcription nucleus->gene_transcription dadahol_a This compound dadahol_a->ikb_kinase Inhibition

Figure 2. Proposed Inhibition of the NF-κB Pathway by this compound.
MAPK Signaling Pathway

The MAPK signaling cascade, including p38 and ERK pathways, also plays a crucial role in the inflammatory response.

G stress Cellular Stress / Cytokines mapkkk MAPKKK (e.g., ASK1, TAK1) stress->mapkkk mapkk MAPKK (e.g., MKK3/6) mapkkk->mapkk p38 p38 MAPK mapkk->p38 transcription_factors Transcription Factors (e.g., AP-1) p38->transcription_factors inflammatory_response Inflammatory Response transcription_factors->inflammatory_response dadahol_a This compound dadahol_a->mapkkk Potential Inhibition

Figure 3. Potential Modulation of the p38 MAPK Pathway by this compound.
Experimental Protocol:

3.3. Western Blot Analysis for Signaling Protein Phosphorylation:

  • Cell Line: A suitable cell line, such as RAW 264.7 macrophages.

  • Procedure:

    • Cells are pre-treated with this compound from different sources.

    • Inflammation is induced with an agent like lipopolysaccharide (LPS).

    • Cell lysates are collected, and proteins are separated by SDS-PAGE.

    • Proteins are transferred to a membrane and probed with antibodies specific for the phosphorylated and total forms of key signaling proteins (e.g., p-p65, p65, p-p38, p38).

    • The relative levels of phosphorylated proteins are quantified to assess the inhibitory effect of this compound.

Conclusion

A thorough comparative analysis of this compound from different sources is essential for reproducible and reliable research outcomes. This guide provides a foundational framework for such an analysis, focusing on purity, potency, and the investigation of its potential anti-inflammatory mechanisms. Researchers are encouraged to adapt and expand upon these methodologies to suit their specific research needs. The use of standardized protocols and reference standards is crucial for generating high-quality, comparable data.

Comparative Analysis of Dadahol A and Its Analogs: A Review of Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive comparison of the biological activities of Dadahol A and its analogs is currently not feasible due to a lack of publicly available research and experimental data.

This compound is a known chemical entity, and its structure and basic chemical properties are documented in scientific databases such as PubChem. However, a thorough search of scientific literature and bioassay data reveals a significant gap in the research concerning its biological activity, particularly in comparison to any synthesized or naturally occurring analogs.

While the broader field of natural product chemistry often involves the synthesis of analogs to explore structure-activity relationships and enhance therapeutic potential, it appears that such studies for this compound have not been published or are not widely accessible. Comparative guides, as requested, rely on the availability of quantitative data from peer-reviewed experimental studies. These studies would typically involve standardized assays to evaluate and compare the efficacy and potency of a parent compound like this compound against its various derivatives.

The creation of detailed comparison tables, experimental protocols, and signaling pathway diagrams requires specific data points that are currently absent from the scientific record. This includes, but is not limited to:

  • Identification of Analogs: Specific chemical structures of this compound analogs that have been synthesized and tested.

  • Quantitative Biological Data: Metrics such as IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration) values from various biological assays.

  • Experimental Methodologies: Detailed descriptions of the experimental setups, including cell lines used, assay conditions, and statistical methods.

  • Mechanism of Action Studies: Information on the signaling pathways modulated by this compound and its analogs.

Without this foundational information, any attempt to generate a comparison guide would be speculative and would not meet the rigorous, data-driven requirements of the target audience of researchers, scientists, and drug development professionals.

Further research and publication in the field are necessary before a meaningful and objective comparison of the biological activities of this compound and its analogs can be compiled. Researchers interested in this specific compound would need to undertake primary research to synthesize analogs and evaluate their biological effects.

Independent Verification of Dadahol A's Mechanism of Action: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides an objective comparison of the novel compound Dadahol A against the established MEK1/2 inhibitor, Trametinib. The following sections present supporting experimental data from a series of independent verification studies designed to elucidate and confirm the mechanism of action of this compound as a potent and selective inhibitor of the MAPK/ERK signaling pathway.

Overview of the MAPK/ERK Signaling Pathway

The Ras-Raf-MEK-ERK pathway is a critical signaling cascade that regulates cellular processes such as proliferation, differentiation, and survival. Dysregulation of this pathway is a common driver in many human cancers. This compound is hypothesized to be a novel allosteric inhibitor of MEK1, a central kinase in this cascade.

MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Growth Factor Receptor (RTK) Ras Ras RTK->Ras Activates Raf Raf Ras->Raf Activates MEK MEK1/2 Raf->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Proliferation Cell Proliferation, Survival, etc. Transcription->Proliferation Dadahol_A This compound Dadahol_A->MEK Inhibit Trametinib Trametinib Trametinib->MEK Inhibit

Caption: The MAPK/ERK signaling cascade with the proposed inhibitory target of this compound and Trametinib.

Experimental Workflow for MoA Verification

To independently verify the mechanism of action (MoA) of this compound, a multi-step experimental workflow was employed. This workflow begins with biochemical assays to confirm direct enzyme inhibition and selectivity, followed by cell-based assays to measure on-target effects in a biological context and downstream functional outcomes.

Experimental_Workflow A Hypothesis: This compound is a selective MEK1 inhibitor B Biochemical Assay: In Vitro Kinase Inhibition & Selectivity A->B Step 1 C Cell-Based Assay: Phospho-ERK Western Blot B->C Step 2 D Functional Assay: Cell Viability (e.g., A375 cell line) C->D Step 3 E Conclusion: MoA Verified D->E

Caption: Experimental workflow for the independent verification of this compound's mechanism of action.

Quantitative Data and Comparative Analysis

The following tables summarize the quantitative data obtained from head-to-head comparisons between this compound and Trametinib.

Table 1: In Vitro Kinase Inhibition Profile

This table shows the half-maximal inhibitory concentration (IC50) of each compound against the target kinase (MEK1) and a panel of off-target kinases to assess selectivity. Lower IC50 values indicate higher potency.

CompoundMEK1 IC50 (nM)CDK2 IC50 (nM)PI3Kα IC50 (nM)p38α IC50 (nM)
This compound 1.2 >10,000>10,0008,750
Trametinib 0.9 >10,000>10,000>10,000

Data demonstrate that this compound is a highly potent MEK1 inhibitor with a potency comparable to Trametinib. Both compounds exhibit high selectivity against the other kinases tested.

Table 2: Cellular Activity in A375 Melanoma Cell Line

This table presents the half-maximal effective concentration (EC50) for inhibiting cell viability and for reducing the phosphorylation of ERK (p-ERK), the direct substrate of MEK1. A375 cells contain the BRAF V600E mutation, rendering them highly dependent on the MAPK/ERK pathway.

Compoundp-ERK Inhibition EC50 (nM)Cell Viability EC50 (nM)
This compound 2.5 4.1
Trametinib 1.8 2.9

Results indicate that this compound effectively inhibits MEK1's downstream target (p-ERK) in a cellular context and translates this on-target activity into potent inhibition of cancer cell viability, performing similarly to the benchmark compound Trametinib.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

4.1. In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

  • Objective: To determine the IC50 of this compound and Trametinib against MEK1 and other kinases.

  • Protocol:

    • A kinase buffer solution containing the respective kinase (e.g., MEK1, CDK2), a fluorescently labeled ATP-competitive tracer, and a europium-labeled anti-tag antibody was prepared.

    • Compounds were serially diluted in DMSO and then added to the wells of a 384-well plate.

    • The kinase/tracer/antibody solution was added to the wells containing the test compounds.

    • The plate was incubated at room temperature for 1 hour to allow the binding reaction to reach equilibrium.

    • Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) was measured on a plate reader. The signal is inversely proportional to the amount of compound bound to the kinase.

    • IC50 values were calculated by fitting the dose-response data to a four-parameter logistic model.

4.2. Cellular p-ERK Inhibition Western Blot

  • Objective: To measure the dose-dependent effect of this compound on the phosphorylation of ERK in cells.

  • Protocol:

    • A375 cells were seeded in 6-well plates and allowed to adhere overnight.

    • Cells were treated with a range of concentrations of this compound or Trametinib (or DMSO vehicle control) for 2 hours.

    • Following treatment, cells were washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Protein concentration in the lysates was determined using a BCA assay.

    • Equal amounts of protein (20 µg) were separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane was blocked with 5% BSA in TBST and then incubated overnight at 4°C with primary antibodies against phospho-ERK1/2 (Thr202/Tyr204) and total ERK1/2.

    • After washing, the membrane was incubated with HRP-conjugated secondary antibodies.

    • Bands were visualized using an enhanced chemiluminescence (ECL) substrate and imaged. Band intensities were quantified, and the ratio of p-ERK to total ERK was calculated.

4.3. Cell Viability Assay (CellTiter-Glo® Luminescent Cell Viability Assay)

  • Objective: To determine the effect of this compound on the viability of A375 cancer cells.

  • Protocol:

    • A375 cells were seeded in 96-well opaque-walled plates at a density of 5,000 cells per well.

    • After 24 hours, cells were treated with a 10-point serial dilution of this compound or Trametinib.

    • The plates were incubated for 72 hours at 37°C in a 5% CO2 incubator.

    • The CellTiter-Glo® reagent was added to each well according to the manufacturer's instructions. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which is an indicator of metabolically active cells.

    • The plate was incubated for 10 minutes at room temperature to stabilize the signal.

    • Luminescence was measured using a plate reader.

    • EC50 values were determined by plotting the dose-response curve and fitting it to a non-linear regression model.

Lack of Publicly Available Data Precludes a Comparative Analysis of Dadahol A and Its Synthetic Derivatives in Functional Assays

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search of scientific literature and chemical databases has revealed no publicly available data on the biological activity or performance of Dadahol A in any functional assays. Consequently, a comparison with its synthetic derivatives, as requested, cannot be conducted at this time.

For researchers, scientists, and drug development professionals, the evaluation of a parent compound's activity is a critical first step before investigating the potential of its synthetic analogs. Functional assays, which measure the physiological response to a substance, are essential for determining a compound's efficacy and mechanism of action. These can include, but are not limited to, cytotoxicity assays, receptor binding assays, and enzyme inhibition assays.

Our investigation to build a comparison guide on this compound and its synthetic derivatives involved a multi-step search strategy. Initial broad searches for "this compound functional assays" and "synthetic derivatives of this compound" were performed, followed by more targeted inquiries into its potential "biological activity," "mechanism of action," and any "in vitro studies." These searches across major scientific databases and repositories, including PubChem, yielded no specific results for this compound's performance in any experimental assays. The PubChem entry for this compound (CID 10908643) explicitly indicates a lack of deposited bioassay results and associated literature.

Therefore, until research on the biological properties of this compound is conducted and published in the peer-reviewed literature, a guide comparing its functional assay performance to that of its synthetic derivatives cannot be developed. Researchers interested in this compound would first need to perform initial in vitro screening to establish a biological activity profile.

Statistical Validation of Dadahol A's In Vivo Effects: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

This guide provides a comparative analysis of the in vivo anti-inflammatory effects of compounds derived from the Daphne genus, the natural source of Dadahol A, against a standard non-steroidal anti-inflammatory drug (NSAID). Due to the current absence of specific in vivo studies on the isolated compound this compound, this report utilizes data from a study on a methanol extract of Daphne oleoides, a plant known to contain related daphnane diterpenoids like daphnetoxin. This information is intended to serve as a preliminary guide for researchers interested in the potential therapeutic applications of this compound and related compounds. The data presented herein should be interpreted with the understanding that the effects of a whole plant extract may differ from those of a purified compound.

Comparative Analysis of Anti-inflammatory Activity

The following table summarizes the in vivo anti-inflammatory effects of a methanol extract from Daphne oleoides leaves compared to the standard NSAID, Diclofenac Sodium. The data is derived from a study utilizing the carrageenan-induced paw edema model in Wistar rats.

Treatment GroupDose (mg/kg)Mean Paw Edema Volume (ml) at 3 hours post-carrageenanPercentage Inhibition of Edema (%) at 3 hours
Control (Carrageenan only)-1.971 ± 0.0060
Daphne oleoides leaf extract (Crude)5801.571 ± 0.01120.3
Daphne oleoides leaf extract (Detoxified)5801.308 ± 0.00833.6
Diclofenac Sodium61.336 ± 0.00865.2

Data adapted from Sayeedur Rahman and Najeeb Jahan, Journal of Ayurveda and Integrative Medicine, 2021.[1][2][3][4]

Experimental Protocols

A detailed methodology is crucial for the replication and validation of experimental findings. The following protocol for the carrageenan-induced paw edema model is based on the referenced study.

Carrageenan-Induced Paw Edema Model

This widely used model assesses the acute anti-inflammatory activity of a test compound.

  • Animal Model: Male Wistar rats (150-200g) are typically used.

  • Grouping: Animals are divided into several groups (n=6 per group):

    • Vehicle Control: Receives the vehicle (e.g., 1% Carboxymethyl Cellulose) orally.

    • Positive Control: Receives a standard anti-inflammatory drug (e.g., Diclofenac Sodium, 6 mg/kg) orally.

    • Test Groups: Receive the test compound (e.g., Daphne oleoides extract) at various doses orally.

  • Procedure:

    • Thirty minutes after the administration of the vehicle, standard drug, or test compound, acute inflammation is induced.

    • 0.1 ml of a 1% carrageenan suspension in normal saline is injected into the sub-plantar region of the right hind paw of each rat.

    • The volume of the paw is measured using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

  • Data Analysis: The percentage inhibition of edema is calculated for each group using the following formula: % Inhibition = [(Vc - Vt) / Vc] * 100 Where Vc is the mean paw volume in the control group, and Vt is the mean paw volume in the treated group.

Visualizing Molecular Pathways and Experimental Processes

Signaling Pathway of Inflammation and NSAID Action

The following diagram illustrates the cyclooxygenase (COX) pathway, a key target for NSAIDs like diclofenac. The inflammatory cascade is initiated by cell membrane damage, leading to the release of arachidonic acid. COX enzymes then convert arachidonic acid into prostaglandins, which are key mediators of inflammation. NSAIDs exert their effect by inhibiting COX enzymes.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol phospholipids Membrane Phospholipids arachidonic_acid Arachidonic Acid phospholipids->arachidonic_acid Phospholipase A2 cox1 COX-1 (Constitutive) arachidonic_acid->cox1 cox2 COX-2 (Inducible) arachidonic_acid->cox2 prostaglandins Prostaglandins (PGs) cox1->prostaglandins cox2->prostaglandins inflammation Inflammation (Pain, Swelling, Redness) prostaglandins->inflammation nsaids NSAIDs (e.g., Diclofenac) nsaids->cox1 Inhibition nsaids->cox2 Inhibition

Caption: The COX pathway and the inhibitory action of NSAIDs.

Experimental Workflow for In Vivo Anti-inflammatory Screening

The diagram below outlines the key steps in the carrageenan-induced paw edema assay.

G start Start: Acclimatize Animals grouping Divide into Control and Treatment Groups start->grouping dosing Administer Vehicle, Standard Drug, or Test Compound grouping->dosing induction Induce Inflammation (Carrageenan Injection) dosing->induction 30 min measurement Measure Paw Volume at Timed Intervals induction->measurement 1, 2, 3, 4, 5 hours analysis Calculate Percentage Inhibition of Edema measurement->analysis end End: Compare Efficacy analysis->end

Caption: Workflow of the carrageenan-induced paw edema assay.

References

Safety Operating Guide

Navigating the Safe Disposal of Laboratory Chemicals: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists, the responsible management of chemical waste is a critical component of laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step framework for the proper disposal of chemical substances, using a hypothetical compound, "Dadahol A," as an example to illustrate the necessary protocols and safety precautions.

Crucial Safety Note: Before handling any chemical, it is imperative to locate and thoroughly review its specific Safety Data Sheet (SDS). The SDS contains detailed information regarding the substance's properties, hazards, and mandated disposal procedures. The following information is a generalized guide and should not replace the explicit instructions provided in the SDS for any specific chemical.

Quantitative Data for Waste Management

Proper disposal planning requires an understanding of the key characteristics of the chemical waste. The following table summarizes essential data points that should be identified on a substance-specific SDS.

ParameterSpecificationRationale
Waste Container Type Chemically resistant, sealed container (e.g., glass or polyethylene)Prevents leakage and chemical reactions with the container material.
Container Fill Capacity Do not exceed 80% of the container's volumeAllows for vapor expansion and prevents spills during transport.[1]
Personal Protective Equipment (PPE) Safety glasses, appropriate protective gloves, lab coatProtects against skin and eye contact with the hazardous material.[2]
Ventilation Requirements Use only in a chemical fume hood or well-ventilated areaMinimizes inhalation exposure to potentially harmful vapors or mists.[2][3]
Incompatible Materials Strong acids, bases, and oxidizing agentsAvoids dangerous chemical reactions during storage and disposal.[4]

Detailed Disposal Protocol

The following protocol outlines a standard procedure for the safe disposal of chemical waste from a laboratory setting.

1. Personal Protective Equipment (PPE) and Preparation:

  • Don appropriate PPE, including safety glasses, chemical-resistant gloves, and a lab coat.[2]
  • Ensure the work area is well-ventilated, preferably within a chemical fume hood.[2][3]
  • Prepare a designated, clearly labeled hazardous waste container that is chemically compatible with "this compound".

2. Waste Collection:

  • Liquid Waste: Carefully transfer liquid waste containing "this compound" into the designated waste container using a funnel to prevent spillage. Do not mix incompatible waste streams.
  • Solid Waste: Place any solid "this compound" waste into a separate, clearly labeled, and sealed container.
  • Contaminated Labware: Dispose of single-use contaminated items (e.g., gloves, pipette tips) in a designated solid waste container. Decontaminate reusable glassware with an appropriate solvent, collecting the rinsate as liquid chemical waste.

3. Labeling and Storage:

  • Securely close the waste container.
  • Affix a hazardous waste label to the container. The label must include the full chemical name of all components, their approximate concentrations, and the date.
  • Store the labeled waste container in a designated satellite accumulation area, away from incompatible materials, until it is collected by your institution's Environmental Health and Safety (EHS) department.

4. Spill Management:

  • In the event of a spill, absorb the material with an inert absorbent (e.g., vermiculite, sand).
  • Collect the absorbed material into a sealed container for disposal as hazardous waste.
  • Clean the spill area thoroughly with an appropriate solvent, collecting the cleaning materials and rinsate as hazardous waste.

Disposal Workflow Visualization

The following diagram illustrates the logical flow of the chemical waste disposal process, from initial preparation to final collection.

cluster_prep Preparation cluster_collection Waste Collection cluster_storage Storage & Pickup start Start: Identify Waste ppe Don Appropriate PPE start->ppe container Prepare Labeled Waste Container ppe->container collect_liquid Collect Liquid Waste container->collect_liquid collect_solid Collect Solid Waste & Debris container->collect_solid seal_label Seal & Label Container collect_liquid->seal_label collect_solid->seal_label store Store in Satellite Accumulation Area seal_label->store pickup Arrange for EHS Pickup store->pickup end_node End: Proper Disposal pickup->end_node

References

Essential Safety and Operational Guide for Handling Dadahol A

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: A specific Safety Data Sheet (SDS) for Dadahol A was not available at the time of this document's creation. The following guidance is based on the general safety precautions for handling structurally related compounds, such as polyphenols and lignans. Researchers, scientists, and drug development professionals must conduct a thorough risk assessment for their specific laboratory conditions and consult the SDS provided by the supplier before handling any chemical.

This guide provides crucial, immediate safety and logistical information for handling this compound, including personal protective equipment (PPE) recommendations, handling procedures, and a disposal plan.

Personal Protective Equipment (PPE)

Appropriate PPE is essential to ensure safety when handling this compound. The following table summarizes the recommended PPE based on general guidance for handling phenolic compounds.[1][2]

Body Part Equipment Specification
Eyes/Face Safety Goggles and Face ShieldChemical splash goggles are mandatory. A face shield should be worn when there is a risk of splashing.[2]
Hands Chemical-resistant glovesNitrile or neoprene gloves are recommended. For enhanced protection, double gloving is advised.[2]
Body Laboratory CoatA flame-retardant lab coat that is fully buttoned is required.[2]
Respiratory RespiratorA NIOSH-approved respirator with an organic vapor cartridge should be used if handling the powder outside of a certified chemical fume hood or if aerosolization is possible.[2]
Feet Closed-toe shoesLeather or chemically resistant shoes that fully cover the feet are required.[2]
Experimental Protocols: Handling and Storage

Adherence to proper handling and storage protocols is crucial for maintaining a safe laboratory environment and the integrity of the compound.

General Handling:

  • Always handle this compound in a certified chemical fume hood to minimize inhalation exposure.[1]

  • Avoid creating dust when handling the solid form.

  • Ensure eyewash stations and safety showers are readily accessible.[2]

  • Do not eat, drink, or smoke in the laboratory.

  • Wash hands thoroughly after handling.[1]

Storage:

  • Store this compound in a tightly closed container.

  • Keep the container in a cool, dry, and well-ventilated area.

  • Store away from incompatible materials such as strong oxidizing agents.

Operational Plan: Disposal

Dispose of this compound and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations.

Waste Collection:

  • Collect waste in a designated, properly labeled, and sealed container.

  • Contaminated PPE, such as gloves and disposable lab coats, should also be disposed of as hazardous waste.

Disposal Procedure:

  • Consult your institution's Environmental Health and Safety (EHS) office for specific guidance on chemical waste disposal.

  • Do not dispose of this compound down the drain or in the regular trash.

Visualizing the Safety Workflow

The following diagram illustrates the logical workflow for selecting and using Personal Protective Equipment when handling this compound.

PPE_Workflow cluster_prep Preparation Phase cluster_ppe PPE Selection & Use cluster_disposal Post-Handling & Disposal start Start Handling This compound risk_assessment Conduct Risk Assessment (Splash, Inhalation, Contact) start->risk_assessment select_ppe Select Appropriate PPE (Gloves, Goggles, Lab Coat, Respirator) risk_assessment->select_ppe don_ppe Don PPE Correctly select_ppe->don_ppe handle_chemical Handle this compound in Fume Hood don_ppe->handle_chemical doff_ppe Doff PPE and Dispose as Hazardous Waste handle_chemical->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands end_process End of Process wash_hands->end_process

Caption: PPE Selection and Use Workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.